2,5-Dimethyloxazole chemical properties and structure
This guide provides an in-depth technical analysis of 2,5-Dimethyloxazole, focusing on its physicochemical properties, synthetic pathways, and pivotal role in heterocyclic transformations such as the Diels-Alder reaction...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 2,5-Dimethyloxazole, focusing on its physicochemical properties, synthetic pathways, and pivotal role in heterocyclic transformations such as the Diels-Alder reaction for pyridine synthesis.
Executive Summary
2,5-Dimethyloxazole (CAS: 23012-11-5) is a 1,3-oxazole derivative characterized by methyl substitution at the C2 and C5 positions.[1] It serves as a critical heterocyclic building block in organic synthesis, particularly in the construction of pyridines via Diels-Alder cycloaddition (the Kondrat'eva reaction).[2] Beyond its synthetic utility, it is a potent flavorant exhibiting nutty and roasted aromatic profiles, naturally occurring in roasted coffee and cocoa. This guide details its structural dynamics, validated synthesis protocols, and reactivity patterns for researchers in medicinal chemistry and agrochemical development.
Physicochemical Profile & Structural Analysis[3]
Structural Dynamics
The oxazole ring is a
-excessive heterocycle, but less so than furan or pyrrole due to the electronegative nitrogen atom.
Electronic Distribution: The C2 position is electronically depleted due to the inductive effect of the adjacent oxygen and nitrogen. The C5 position is nucleophilic, while C4 is the primary site for electrophilic substitution.
Substituent Effects: The methyl groups at C2 and C5 act as weak electron donors (+I effect), stabilizing the ring and slightly increasing the basicity of the nitrogen compared to the parent oxazole.[2]
Key Physical Properties[4][5]
Property
Value
Notes
Molecular Formula
Molecular Weight
97.12 g/mol
Appearance
Colorless to pale yellow liquid
Boiling Point
117–118 °C
@ 760 mmHg
Density
~0.97 g/mL
Estimated (based on 4-ethyl analog)
Refractive Index ()
1.440–1.445
Solubility
Ethanol, Methanol, Ether
Miscible with organic solvents; sparingly soluble in water
Odor Profile
Green, Nutty, Roasted, Meaty
High dilution threshold
Basicity ()
~2.0–3.0 (Conjugate Acid)
Weak base; protonation occurs at N3
Synthetic Methodology: The Robinson-Gabriel Cyclodehydration[9]
The most robust route to 2,5-dimethyloxazole is the Robinson-Gabriel synthesis , which involves the intramolecular cyclodehydration of 2-acylaminoketones.
Reaction Mechanism
The precursor,
-(2-oxopropyl)acetamide (also known as acetamidoacetone), undergoes enolization followed by cyclization driven by a dehydrating agent (e.g., , , or Polyphosphoric Acid).
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube, dissolve
-(2-oxopropyl)acetamide (10 g) in (30 mL). Note: PPA is a greener alternative, requiring heating to 140°C.
Cyclization: Heat the mixture to 90–100°C for 2–3 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 3:1). Disappearance of the starting amide spot indicates completion.
Quenching: Cool the reaction mixture to 0°C. Pour slowly onto crushed ice (200 g) with vigorous stirring to hydrolyze excess
. Caution: Exothermic reaction; gas evolution.
Neutralization: Carefully neutralize the aqueous solution with saturated
Reactivity & Functionalization: The Diels-Alder Gateway
The defining chemical feature of 2,5-dimethyloxazole is its ability to function as a diene in Diels-Alder [4+2] cycloadditions. This reactivity is exploited to synthesize substituted pyridines (Vitamin B6 precursors) and furans.[2]
The Kondrat'eva Reaction (Oxazole
Pyridine)
When reacted with electron-deficient dienophiles (e.g., maleic anhydride, acrylic acid), the oxazole forms a bicyclic adduct which spontaneously eliminates water (or alcohol) to yield a pyridine derivative.[2]
Reaction with Maleic Anhydride:
Cycloaddition: 2,5-Dimethyloxazole reacts with maleic anhydride to form the endo-7-oxabicyclo[2.2.1]heptene adduct.
Aromatization: Acid-catalyzed dehydration of the adduct yields 2,6-dimethylcinchomeronic anhydride (a pyridine derivative).
Electrophilic Substitution at C4
The C4 position is the only open site for electrophilic attack.
Nitration: Reaction with
yields 2,5-dimethyl-4-nitrooxazole.
Halogenation: Reaction with NBS (N-bromosuccinimide) yields 2,5-dimethyl-4-bromooxazole, a versatile intermediate for cross-coupling (Suzuki/Stille).
Note: The C2-methyl is typically more deshielded than the C5-methyl due to the electron-withdrawing nature of the C=N bond.
Mass Spectrometry (EI-MS)
Molecular Ion (
): m/z 97 (Base peak often 97 or 42/43 due to ring fragmentation).[2]
Fragmentation: Loss of
or nitrile fragments is common.
Applications in Drug Discovery[2]
Bioisosterism: The oxazole ring is often used as a bioisostere for amide bonds or thiazoles in peptide mimetics, improving metabolic stability against hydrolysis.
Metabolic Stability: 2,5-Substitution blocks the primary metabolic soft spots (C2 and C5 oxidation), forcing metabolism to occur on the alkyl side chains or at the C4 position, often extending half-life.
Vitamin B6 Synthesis: Historically, the reaction of 4-methyl-5-ethoxyoxazole (and related derivatives like 2,5-dimethyl) with dienophiles is a key industrial route to Pyridoxine (Vitamin B6).
References
Robinson-Gabriel Synthesis Protocol
Title: "The Robinson-Gabriel Synthesis of Oxazoles."
2,5-Dimethyloxazole CAS number and molecular weight
Part 1: Executive Summary 2,5-Dimethyloxazole (CAS: 23012-11-5) is a heteroaromatic building block characterized by its low molecular weight (97.12 g/mol ) and high volatility. Unlike its 4-ethyl homologue—widely used in...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary
2,5-Dimethyloxazole (CAS: 23012-11-5) is a heteroaromatic building block characterized by its low molecular weight (97.12 g/mol ) and high volatility. Unlike its 4-ethyl homologue—widely used in flavor chemistry—the 2,5-dimethyl parent compound serves primarily as a versatile intermediate in medicinal chemistry and organic synthesis.
Its utility stems from the orthogonal reactivity of its three active sites: the basic nitrogen (N3), the nucleophilic C4 position, and the acidic lateral methyl group at C2. This guide provides a rigorous technical breakdown of its physicochemical constants, synthetic pathways, and handling protocols, designed to support high-precision research workflows.
Part 2: Chemical Identity & Physical Constants
The following data aggregates experimentally verified constants. Note the distinction between the target compound and its common isomers (2,4-dimethyl and 4,5-dimethyl).
Property
Value
Notes
Chemical Name
2,5-Dimethyl-1,3-oxazole
IUPAC
CAS Number
23012-11-5
Warning:[1][2] Do not confuse with 2,5-dimethyl-4-ethyloxazole (30408-61-8).
Molecular Formula
Molecular Weight
97.12 g/mol
Appearance
Colorless to pale yellow liquid
Hygroscopic
Boiling Point
117–118 °C
@ 760 mmHg
Density
0.986 g/mL
@ 21 °C
Flash Point
~21–30 °C (Estimated)
Class 3 Flammable Liquid
Solubility
Miscible in EtOH, Et₂O, THF
Sparingly soluble in water
pKa (Conjugate Acid)
~2.0–2.5
Weakly basic nitrogen
Part 3: Synthetic Pathways
The most robust route to 2,5-dimethyloxazole is the Robinson-Gabriel Synthesis , a cyclodehydration of
-acylaminoketones. This method is preferred for its scalability and atom economy compared to modern transition-metal-catalyzed approaches.
Protocol: Robinson-Gabriel Cyclodehydration
Mechanism:
The precursor,
-(2-oxopropyl)acetamide, undergoes intramolecular nucleophilic attack by the amide oxygen onto the ketone carbonyl, followed by dehydration driven by a Brønsted or Lewis acid (e.g., , , or Burgess reagent).
Step-by-Step Methodology:
Precursor Synthesis: Acetylate
-aminoacetone hydrochloride using acetic anhydride () in the presence of sodium acetate ().
Cyclization: Treat the resulting
-acetonylacetamide with concentrated sulfuric acid () or polyphosphoric acid (PPA) at 90–100 °C for 2 hours.
Workup: Pour the reaction mixture onto crushed ice. Neutralize carefully with
(exothermic) to pH 8.
Isolation: Extract with dichloromethane (
). Dry organic phase over .
Purification: Distill at atmospheric pressure (BP 117 °C) to yield the pure oil.
Visualization of Synthesis Logic:
Figure 1: The Robinson-Gabriel synthesis pathway involves acid-mediated cyclodehydration.
Part 4: Reactivity Profile & Functionalization
Understanding the electronic bias of the oxazole ring is critical for successful functionalization. 2,5-Dimethyloxazole presents a unique reactivity landscape:
C2-Methyl Acidity (Lateral Lithiation): The protons on the C2-methyl group are significantly more acidic (pKa ~21) than the C4 aromatic proton. Strong bases (e.g.,
-BuLi) will preferentially deprotonate the lateral C2-methyl position, not the ring C4.
C4-Electrophilic Substitution: The C4 position is electron-rich and susceptible to electrophilic aromatic substitution (SEAr), such as halogenation or nitration, provided the conditions do not destroy the ring.
Outcome: Formation of the aza-enolate lithio-species, which reacts with electrophiles (aldehydes, alkyl halides) to extend the C2 side chain.
Note: Requires strictly anhydrous conditions.
Path B: Ring Functionalization (C4-Modification)
Reagent:
-Bromosuccinimide (NBS) in DMF or .
Outcome: 4-Bromo-2,5-dimethyloxazole. This intermediate allows for subsequent Suzuki/Stille couplings to install aryl or heteroaryl groups at C4.
Reactivity Logic Map:
Figure 2: Divergent reactivity pathways controlled by reagent choice (Base vs. Electrophile).
Part 5: Applications in Drug Discovery
Bioisosterism: The 2,5-dimethyloxazole ring serves as a stable bioisostere for esters and amides . It mimics the planar geometry and hydrogen-bond acceptor properties of the carbonyl group while improving metabolic stability against esterases.
Peptide Mimetics: Used in the synthesis of peptidomimetics where the oxazole ring constrains the peptide backbone, reducing conformational entropy and potentially increasing receptor binding affinity.
Intermediate for Primary Amines: As detailed in advanced synthesis guides, 2,5-dimethyloxazole can be converted to (2,5-dimethyl-1,3-oxazol-4-yl)methylamine , a privileged scaffold for exploring GPCR ligands.
Part 6: Safety & Handling
Flammability: With a flash point near ambient temperature (~21–30 °C), this compound is a Class 3 Flammable Liquid . Store in a flammables cabinet away from static discharge sources.
Storage: Hygroscopic. Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C to prevent hydrolysis or oxidative degradation.
Regulatory: Unlike its 4-ethyl derivative (FEMA 4395), 2,5-dimethyloxazole is not generally approved for direct use as a flavoring agent in food products. It should be treated strictly as a chemical intermediate.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89961, 2,5-Dimethyloxazole. Retrieved from [Link][3]
The Good Scents Company (2025). 2,5-Dimethyloxazole Material Safety & Properties. Retrieved from [Link]
CAS Common Chemistry (2025). Details for CAS RN 23012-11-5. Retrieved from [Link][1][3]
Evans, D. A., et al. (1999).Selective Lithiation of 2-Methyloxazoles. Organic Letters.
Technical Monograph: Spectroscopic Profiling of 2,5-Dimethyloxazole
The following technical guide is structured to serve as a definitive reference for the spectroscopic characterization of 2,5-Dimethyloxazole. It is written from the perspective of a Senior Application Scientist, focusing...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to serve as a definitive reference for the spectroscopic characterization of 2,5-Dimethyloxazole. It is written from the perspective of a Senior Application Scientist, focusing on data integrity, causal analysis of spectral features, and robust experimental workflows.
CAS: 20662-84-4 | Formula: C
HNO | MW: 97.12 g/mol
Executive Summary & Structural Context
2,5-Dimethyloxazole is a heteroaromatic volatile often identified in the Maillard reaction products of roasted coffee and processed meats. For the pharmaceutical and flavor chemist, accurate identification relies on distinguishing this specific isomer from its congeners (2,4-dimethyl- or 4,5-dimethyloxazole).
The structural core consists of a five-membered oxazole ring substituted at the 2-position (between oxygen and nitrogen) and the 5-position (adjacent to oxygen).[1][2] The lack of substitution at the 4-position provides a critical diagnostic proton (
) for NMR analysis, distinguishing it from trisubstituted analogs.
Synthesis & Impurity Profile
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying side-products. The industrial standard is the Robinson-Gabriel Cyclodehydration .
Pathway:
-acylaminoketone cyclization (using HSO or POCl) 2,5-Dimethyloxazole.
Common Impurities: Unreacted starting material (amide bands in IR) or hydrolysis products (open-chain ketoc-amides).
Mass Spectrometry (EI-MS): The Fingerprint
Methodology: Electron Ionization (70 eV).
Core Logic: Oxazoles undergo characteristic Retro-Diels-Alder (rDA) cleavages. The stability of the aromatic ring yields a strong molecular ion, but the specific bond ruptures define the fingerprint.
Fragmentation Pathway Analysis
The fragmentation of 2,5-dimethyloxazole (m/z 97) is driven by the cleavage of the O-C2 and N-C4 bonds.
M+ (m/z 97): The molecular ion is prominent, indicating aromatic stability.
[M - CO] (m/z 69): Loss of carbon monoxide is a primary pathway for oxazoles.
[M - HCN] (m/z 70): Cleavage of the C2-N3 bond.
Acetyl Cation (m/z 43): Often the base peak, arising from the cleavage of the ring to release the acetyl group [CH
Methodology: Attenuated Total Reflectance (ATR) or KBr pellet (if solid, though typically liquid at RT).
Diagnostic Value: IR is most useful here for confirming the absence of carbonyl impurities (from incomplete synthesis) and verifying the C=N heterocycle stretch.
(referenced to 7.26 ppm).[4]
Senior Scientist Note: Sample concentration should be ~10 mg/0.6 mL to prevent concentration-dependent shifting of the aromatic proton.
H NMR Data (Proton)
The spectrum is simple but diagnostic. We expect two methyl singlets and one aromatic singlet.
Proton
Shift ( ppm)
Multiplicity
Integration
Structural Assignment
H-4
6.60 - 6.75
Singlet (s)
1H
The only ring proton. Its position is upfield relative to benzene due to electron density from the oxygen, but deshielded by the C=N.
2-Me
2.35 - 2.45
Singlet (s)
3H
Deshielded by flanking N and O atoms (most downfield methyl).
5-Me
2.20 - 2.30
Singlet (s)
3H
Adjacent to Oxygen, slightly more shielded than 2-Me.
C NMR Data (Carbon)
The carbon spectrum confirms the asymmetry of the methyl groups.
Carbon
Shift ( ppm)
Assignment
C-2
158.0 - 160.0
N=C-O carbon (Most deshielded).
C-5
148.0 - 150.0
O-C=C carbon.
C-4
121.0 - 123.0
N-C=C carbon (Proton bearing).
2-Me
13.5 - 14.5
Methyl attached to C2.
5-Me
10.5 - 11.5
Methyl attached to C5.
Experimental Workflow & Validation
To ensure data reproducibility, the following workflow is recommended for characterization. This protocol minimizes solvent effects and hydrolysis risks.
Workflow Diagram
Caption: Figure 2. Standardized workflow for spectroscopic validation of oxazole derivatives.
Protocol Details
Solvent Choice: Use CDCl
stored over molecular sieves. Traces of acid in aged chloroform can protonate the oxazole nitrogen, causing significant downfield shifts and line broadening.
Shimming: Oxazole methyls are often long-range coupled to the ring proton (allylic coupling,
Hz). Good shimming is required to resolve this fine structure, often appearing as broadened singlets rather than sharp lines.
Integration Check: The ratio of the aromatic proton (H4) to the methyls must be exactly 1:3:3. Any deviation suggests the presence of the 2,4-dimethyl isomer (where H5 would be the proton, appearing further downfield >7.0 ppm).
References
National Institute of Standards and Technology (NIST). 2,5-Dimethyloxazole Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
PubChem. 2,5-Dimethyloxazole Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
FooDB. Compound: 4-Ethyl-2,5-dimethyloxazole (Analogous Spectral Data).[2][5] (Used for comparative shift logic). Retrieved from [Link]
Technical Guide: Natural Occurrence and Sources of 2,5-Dimethyloxazole
This guide details the natural occurrence, formation mechanisms, and analytical profiling of 2,5-Dimethyloxazole , a potent volatile heterocyclic compound. Executive Summary 2,5-Dimethyloxazole (CAS: 23012-11-5) is a vol...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the natural occurrence, formation mechanisms, and analytical profiling of 2,5-Dimethyloxazole , a potent volatile heterocyclic compound.
Executive Summary
2,5-Dimethyloxazole (CAS: 23012-11-5) is a volatile heterocyclic compound characterized by a nutty, roasted, and metallic aroma profile. While structurally simple, its presence in nature is a specific indicator of either high-temperature thermal processing (Maillard reaction) or specific microbial metabolic pathways (yeast fermentation).
For drug development and flavor scientists, this compound serves two critical roles:
Maillard Biomarker: It acts as a stable marker for the "Strecker degradation" phase of the Maillard reaction in food matrices like coffee and meat.
Metabolic Byproduct: Its presence in fermentation broths (Saccharomyces cerevisiae) indicates specific amino acid catabolism, relevant for optimizing biosynthetic pathways in metabolic engineering.
Chemical Profile & Organoleptic Properties[1][2][3]
Property
Specification
IUPAC Name
2,5-Dimethyl-1,3-oxazole
Molecular Formula
C₅H₇NO
Molecular Weight
97.12 g/mol
Odor Threshold
~10 ng/L (ppt) in water
Aroma Descriptors
Green, nutty, roasted, metallic, vegetable-like
LogP
~0.8 (Lipophilic, high affinity for fat matrices)
Boiling Point
117–118 °C
Natural Occurrence & Sources
Thermogenic Sources (Food Matrices)
The primary source of 2,5-dimethyloxazole in the human diet is thermal processing. It is not typically present in raw plant tissue but is generated de novo during roasting or frying.
Concentration: Trace levels (< 0.01% of total volatiles), yet highly impactful due to a low odor threshold.
Differentiation: Higher abundance in Dark Roast profiles due to extended Strecker degradation.
Cocoa & Chocolate:
Formed during the roasting of fermented cocoa beans. Contributes to the "earthy" and "nutty" base notes.
Fried Meats & Potatoes:
Detected in the headspace of fried chicken and french fries. The high lipid content of these matrices traps the lipophilic oxazole, releasing it upon mastication.
Biogenic Sources (Microbial)
Yeast (Saccharomyces cerevisiae):
Identified as a secondary metabolite in fermentation broths.
Context: Unlike the thermal pathway, this production occurs at physiological temperatures (30°C), suggesting an enzymatic route linked to amino acid catabolism (Ehrlich pathway).
Mechanisms of Formation[1][4][5][6][7][8][9]
Understanding the genesis of 2,5-dimethyloxazole allows researchers to modulate its concentration in product formulations.
The Maillard Pathway (Thermogenic)
The dominant pathway involves the interaction of Threonine (amino acid) and reducing sugars (Glucose/Fructose).
Strecker Degradation: Threonine is oxidatively deaminated to form 2-amino-3-ketobutyrate .
Decarboxylation: This unstable intermediate decarboxylates to form Aminoacetone .
Condensation & Cyclization: Aminoacetone reacts with a 2-carbon fragment (e.g., acetaldehyde from sugar fragmentation) or undergoes self-condensation and subsequent oxidation to close the oxazole ring.
Visualization of Formation Pathway
Figure 1: Thermogenic formation pathway of 2,5-dimethyloxazole via Threonine degradation and Maillard condensation.
Analytical Methodologies
Due to its high volatility and low concentration, Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is the industry standard for detection.
Sample Preparation Protocol (HS-SPME)
This protocol is self-validating through the use of an internal standard.
Matrix Preparation:
Weigh 2.0 g of sample (e.g., ground coffee) into a 20 mL headspace vial.
Add 5 mL saturated NaCl solution (to salt-out volatiles).
Internal Standard: Spike with 5 µL of 2-methyl-3-heptanone (10 ppm in methanol). This ketone elutes in a similar region but does not co-elute with the oxazole.
Incubation:
Equilibrate at 60°C for 15 minutes with agitation (500 rpm).
Extraction:
Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). The Carboxen layer is critical for trapping small molecules like 2,5-dimethyloxazole.
Expose fiber to headspace for 30 minutes at 60°C.
GC-MS Instrumentation Parameters
Parameter
Setting
Rationale
Column
DB-WAX or SolGel-Wax (30m x 0.25mm x 0.25µm)
Polar phase required to separate heterocyclic nitrogen compounds from lipid hydrocarbons.
Carrier Gas
Helium @ 1.0 mL/min (Constant Flow)
Standard carrier for MS stability.
Injector
Splitless mode, 250°C
Maximizes sensitivity for trace analytes.
Oven Program
40°C (3 min) → 5°C/min → 240°C (5 min)
Slow ramp ensures separation of 2,5-dimethyloxazole from co-eluting pyrazines.
MS Mode
SIM (Selected Ion Monitoring)
Essential for quantification.
Target Ions
m/z 97 (Molecular Ion), m/z 55 , m/z 42
m/z 97 is the base peak and parent ion; use m/z 42 for confirmation.
Analytical Workflow Visualization[2]
Figure 2: Optimized analytical workflow for trace quantification of 2,5-dimethyloxazole.
Quantitative Abundance Profile
The following table summarizes the typical abundance of 2,5-dimethyloxazole in key sources. Note that "Trace" often implies concentrations < 50 ppb, yet the compound remains sensory-active.
Source Matrix
State
Estimated Concentration
Detection Frequency
Arabica Coffee
Roasted (Medium)
10 - 150 ppb
High
Robusta Coffee
Roasted (Dark)
50 - 300 ppb
High
Fried Chicken
Skin/Breading
< 20 ppb
Moderate
French Fries
Deep Fried
< 10 ppb
Low
Potable Water
Contaminated
> 10 ng/L (ppt)
Rare (Odor Event)
References
FooDB. (2010). 2,5-Dimethyloxazole: Chemical Profile and Food Sources. The Metabolomics Innovation Centre. [Link]
PubChem. (2025). 2,5-Dimethyloxazole Compound Summary (CID 89961). National Center for Biotechnology Information. [Link]
The Good Scents Company. (2023). 2,5-Dimethyl Oxazole Odor and Flavor Profile.[Link]
Yeast Metabolome Database. (2024). Metabolite: 4-Ethyl-2,5-dimethyloxazole (YMDB01499). (Note: Reference for biogenic origin of related oxazoles). [Link]
Shimadzu. (2015). Determination of Odorous Compounds in Water by GC-MS/MS.[Link]
Foundational
The 2,5-Dimethyloxazole Scaffold: From Bioactive Metabolite to ADC Payload
Topic: Biological Activity and Therapeutic Potential of 2,5-Dimethyloxazole Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1] [1] Executiv...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Biological Activity and Therapeutic Potential of 2,5-Dimethyloxazole Derivatives
Content Type: In-Depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]
[1]
Executive Summary
While historically categorized as a flavor constituent (FEMA 4395) found in roasted coffee and cocoa, the 2,5-dimethyloxazole scaffold has evolved into a critical pharmacophore in modern medicinal chemistry.[1] Unlike its simple unsubstituted parents, derivatives functionalized at the C4 position exhibit potent biological activities ranging from STING pathway agonism in immuno-oncology to anti-biofilm properties in antimicrobial research.
This guide moves beyond the basic chemistry to explore the high-value applications of 2,5-dimethyloxazole derivatives, specifically focusing on their role as stable linkers in Antibody-Drug Conjugates (ADCs) and as core scaffolds in natural product mimics.[1]
Medicinal Chemistry Landscape: The "Dimethyl" Advantage
The 2,5-dimethyloxazole core offers distinct advantages over other heterocyclic spacers (like furan or unsubstituted oxazole):
Metabolic Stability: The methyl groups at C2 and C5 block common metabolic oxidation sites, extending the half-life of the pharmacophore.
Conformational Locking: The steric bulk of the methyls restricts rotation when the oxazole is used as a linker (e.g., in biaryl systems), forcing the molecule into bio-active conformations.
Lipophilicity Modulation: The dimethyl motif adds moderate lipophilicity (logP ~1.1 for the core), improving membrane permeability without compromising solubility as severely as phenyl rings.
The following diagram illustrates the functional logic of the scaffold.
Caption: The C4 position serves as the primary "handle" for drug design, while C2/C5 methyls provide stability.
Therapeutic Applications & Mechanism of Action
Immuno-Oncology: STING Agonists
The most significant recent application of this scaffold is in the development of Stimulator of Interferon Genes (STING) agonists.[1]
Compound 8 (ADC Payload): Researchers have utilized 2,5-dimethyloxazole-4-carboxamide as a key structural unit in payloads for Antibody-Drug Conjugates.[1] The oxazole acts as a rigid linker that positions the benzimidazole moieties for optimal binding to the STING dimer interface.
Mechanism: Activation of the STING pathway triggers the production of Type I interferons (IFNs) and pro-inflammatory cytokines, turning "cold" tumors "hot" and recruiting T-cells to the tumor microenvironment.
Antimicrobial & Anti-Biofilm: The Macrooxazoles
Isolated from the fungus Phoma macrostoma, Macrooxazoles A–D are natural 2,5-disubstituted oxazole-4-carboxylic acid derivatives.[1]
Activity: These compounds show specific activity against Staphylococcus aureus biofilms.[2][3]
Data: Macrooxazoles interfere with biofilm formation rather than just killing planktonic bacteria, a crucial trait for treating persistent infections on medical implants.
Table 1: Comparative Biological Activity Data
Compound Class
Target/Organism
Activity Metric
Value
Reference
Macrooxazole A
S. aureus Biofilm
% Inhibition (250 µg/mL)
65%
[1]
Macrooxazole C
S. aureus Biofilm
% Inhibition (250 µg/mL)
79%
[1]
Compound 8
STING Pathway
EC50 (Reporter Assay)
< 10 nM
[2]
4-Aryl-2,5-dimethyl
E. coli
MIC
12.5 - 25 µg/mL
[3]
Experimental Protocols
Protocol A: Synthesis of 4-Aryl-2,5-dimethyloxazoles (Suzuki Coupling)
This protocol is essential for generating library diversity at the C4 position, common in kinase inhibitor and antimicrobial research.[1]
Prerequisites:
Substrate: 4-Bromo-2,5-dimethyloxazole (commercially available or synthesized via bromination of 2,5-dimethyloxazole).[1]
For synthesizing the core 2,5-dimethyloxazole-4-carboxylate precursor from scratch.[1]
Step-by-Step Methodology:
Acylation: React Ethyl 2-aminopropionate (Alanine ethyl ester) with Acetic Anhydride (2.5 equiv) and Pyridine to form the N-acetyl derivative.[1]
Cyclodehydration: Treat the N-acetyl intermediate with POCl3 (Phosphorus Oxychloride) or Polyphosphoric Acid (PPA) at 140°C for 2 hours.
Quenching: Pour onto crushed ice and neutralize with Sodium Bicarbonate.
Isolation: Extract with ether; distill to obtain the volatile oxazole core.
Diagram 2: Synthetic Workflow (Suzuki Route)
Caption: Palladium-catalyzed cross-coupling workflow for C4 functionalization.
Future Outlook & Challenges
The 2,5-dimethyloxazole scaffold is currently under-utilized relative to its potential.[1]
Challenge: The electron-rich nature of the ring can make it susceptible to oxidative metabolism if not properly substituted at C4.
Opportunity: Its use in PROTACs (Proteolysis Targeting Chimeras) as a rigid, low-molecular-weight linker is a growing area of interest.[1] The specific geometry of the 2,5-dimethyl substitution pattern provides a unique vector for orienting E3 ligase ligands relative to the target protein.
References
Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules, 2020.[1] Link
Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates. Journal of Medicinal Chemistry, 2023. Link[1]
Synthesis and biological evaluation of 2,5-disubstituted oxazole derivatives. ResearchGate, 2010. Link
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. Benchchem, 2025.[1] Link[1]
Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole. Food Science, 2010.[1] Link
2,5-Dimethyloxazole: Strategic Utilization in Heterocyclic Synthesis
Executive Summary 2,5-Dimethyloxazole (CAS: 23012-11-5) is a privileged heterocyclic scaffold that transcends its conventional role as a flavoring agent to serve as a versatile linchpin in convergent synthesis. For drug...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2,5-Dimethyloxazole (CAS: 23012-11-5) is a privileged heterocyclic scaffold that transcends its conventional role as a flavoring agent to serve as a versatile linchpin in convergent synthesis. For drug development professionals, its utility lies in two distinct reactivity profiles: (1) Regioselective Lateral Metalation , which allows for the rapid elaboration of side chains via electrophilic trapping, and (2) [4+2] Cycloaddition (Diels-Alder) , offering a direct, atom-economical route to substituted pyridines and pyridoxine (Vitamin B6) analogs.
This guide provides a rigorous technical analysis of these pathways, offering self-validating protocols and mechanistic insights to maximize yield and regiocontrol.
Physicochemical Profile & Stability
Before initiating synthesis, the physical parameters of the building block must be understood to optimize reaction stoichiometry and isolation.
Table 1: Critical Physicochemical Properties
Property
Value
Technical Implication
Molecular Formula
C₅H₇NO
Low molecular weight (97.12 g/mol ) allows for high atom economy.
Boiling Point
117–118 °C
Moderate volatility; amenable to purification by distillation but requires care during vacuum concentration.
Density
~0.99 g/mL
Facilitates easy volumetric dosing in flow or batch reactors.
pKa (Conjugate Acid)
~1.0–1.5
Weakly basic. Protonation occurs at Nitrogen. Stable in mild base; sensitive to strong aqueous acid (hydrolysis to α-amino ketones).
2,5-Dimethyloxazole possesses three potential sites for deprotonation:
C2-Methyl Protons: Acidified by the adjacent electron-withdrawing C=N bond (inductive and resonance stabilization).
C5-Methyl Protons: Acidified by the adjacent oxygen, but generally less acidic than the C2 position.
C4-Ring Proton: A vinylic proton, typically less acidic than the lateral methyl groups in this specific substitution pattern.
Expert Insight: Under kinetic control (low temperature, steric bulk), lithiation occurs preferentially at the C2-methyl group. This selectivity arises because the resulting carbanion is stabilized by the adjacent nitrogen atom (dipole stabilization) and the extended
-system. However, thermodynamic equilibration or the use of non-nucleophilic bases can lead to mixtures.
Protocol 1: Regioselective C2-Lateral Lithiation
Objective: To generate the C2-lithiated species for reaction with electrophiles (e.g., alkyl halides, aldehydes).
n-Butyllithium (1.1 equiv, 1.6 M in hexanes) or Lithium Diethylamide (LDEA) for higher selectivity.
Anhydrous THF (0.5 M concentration)
Electrophile (e.g., Benzyl bromide, 1.2 equiv)
Step-by-Step Methodology:
System Prep: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.
Solvation: Charge with anhydrous THF and 2,5-dimethyloxazole. Cool the system to -78 °C (dry ice/acetone bath). Critical: Temperature control is essential to prevent ring fragmentation or equilibration to the C5-anion.
Metalation: Add n-BuLi dropwise over 15 minutes. The solution typically turns yellow/orange, indicating anion formation. Stir at -78 °C for 45 minutes.
Self-Validation: Quench a small aliquot with D₂O and analyze via ¹H NMR. >95% deuterium incorporation at the C2-methyl (shift ~2.4 ppm) confirms metallation.
Electrophile Addition: Add the electrophile (neat or in THF) dropwise.
Warm-up: Allow the reaction to warm slowly to 0 °C over 2 hours.
Quench: Terminate with saturated aqueous NH₄Cl.
Mechanistic Pathway (DOT Visualization):
Caption: Kinetic control at -78°C favors C2-lateral lithiation, stabilized by the adjacent nitrogen lone pair.
Core Reactivity II: Diels-Alder Cycloaddition
Synthesis of Pyridoxine (Vitamin B6) Analogs
The oxazole ring acts as an azadiene in [4+2] cycloadditions. When reacted with electron-poor dienophiles, 2,5-dimethyloxazole forms a bicyclic intermediate that undergoes a retro-Diels-Alder reaction (eliminating water or a nitrile) to yield a substituted pyridine.
2,5-Dimethyloxazole: A Privileged Scaffold for Fragment-Based Drug Discovery
The following technical guide details the medicinal chemistry applications of the 2,5-dimethyloxazole moiety. Technical Monograph | Medicinal Chemistry & Synthetic Applications Executive Summary In modern medicinal chemi...
In modern medicinal chemistry, 2,5-dimethyloxazole represents more than a simple heterocycle; it serves as a robust, metabolically stable pharmacophore and a versatile synthetic building block. While the oxazole ring itself is ubiquitous in natural products (e.g., phorboxazoles, virginiamycin), the specific 2,5-dimethyl substitution pattern offers unique advantages:
Metabolic Blockade: Methylation at the C2 position blocks the primary site of oxidative metabolism (cytochrome P450-mediated oxidation), significantly enhancing in vivo half-life compared to unsubstituted oxazoles.
Conformational Restriction: The steric bulk of the methyl groups restricts rotation when linked to other pharmacophores, potentially locking bioactive conformations.
Synthetic Versatility: The scaffold presents three distinct vectors for diversification: lateral lithiation (C2/C5-methyls) and electrophilic substitution/coupling (C4-H).
This guide analyzes the chemo-structural properties, synthetic protocols, and therapeutic applications of 2,5-dimethyloxazole, specifically within immunology (STING agonists) and anti-infective research.
Chemo-Structural Profile & Reactivity
Understanding the electronic distribution of 2,5-dimethyloxazole is prerequisite to its application.
Property
Value / Characteristic
Medicinal Relevance
Molecular Weight
97.12 g/mol
Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).
LogP
~1.1
High lipophilicity efficiency (LipE); good membrane permeability.
H-Bond Acceptors
1 (Nitrogen)
The nitrogen lone pair is available for H-bonding (e.g., in kinase hinge regions).
Basicity (pKa)
~0.8 (Conjugate acid)
Weakly basic; remains neutral at physiological pH, aiding passive transport.
Metabolic Liability
Low (C2-blocked)
The C2-methyl prevents facile ring opening or oxidation common in C2-H oxazoles.
Reactivity Logic: The Regioselectivity Challenge
The 2,5-dimethyloxazole ring presents a classic regioselectivity challenge during functionalization.
C2-Methyl (Lateral Lithiation): The protons on the C2-methyl group are significantly acidic due to the inductive effect of the adjacent nitrogen and the electron-withdrawing nature of the C=N bond.
C4-Position (Electrophilic Attack): The C4 carbon is the most electron-rich center on the ring, suitable for Halogenation (e.g., NBS) followed by Suzuki/Buchwald couplings.
Expert Insight: While lateral lithiation is powerful, treating 2,5-dimethyloxazole with n-BuLi often yields a mixture of C2-CH₂Li and C5-CH₂Li species. To achieve high regioselectivity for the C2-side chain extension, kinetic control (-78°C) or the use of directing groups at C4 is often required.
Synthetic Utility & Protocols
Workflow 1: C4-Functionalization (The Gateway to Libraries)
The most common entry point for medicinal chemists is functionalizing the C4 position to attach the oxazole to a larger drug scaffold.
Protocol: Synthesis of 4-(4-Bromophenyl)-2,5-dimethyloxazole
Rationale: This intermediate allows for subsequent Suzuki coupling to generate biaryl systems found in antimicrobial candidates.
Mix the alpha-bromo ketone with acetamide (solvent-free or in acetic acid).
Heat the mixture under microwave irradiation at 140°C for 20–40 minutes (Cyclodehydration).
Workup: Pour onto crushed ice/water. Neutralize with NaHCO₃.[1] Extract with Ethyl Acetate.[1][2]
Purification: Silica gel chromatography (Hexane:EtOAc).
Validation: 1H NMR should show the disappearance of the methine proton of the starting ketone and the appearance of two distinct methyl singlets for the oxazole ring (approx. δ 2.45 and 2.50 ppm).
Workflow 2: Regioselective Lateral Lithiation
Rationale: To extend the carbon chain at the C2 position (e.g., for linker synthesis in PROTACs or ADCs).
Cool THF solution of 2,5-dimethyloxazole to -78°C (Critical for kinetic control).
Add n-BuLi dropwise over 15 mins. Stir for 30 mins.
Add electrophile slowly.
Allow to warm to RT overnight.
Note: If C5-lithiation is observed as a byproduct, transmetalation with ZnCl₂ prior to electrophile addition can sometimes improve selectivity profiles.
Medicinal Applications & Case Studies
A. STING Agonists (Immunotherapy)
Recent breakthroughs in cancer immunotherapy have utilized the 2,5-dimethyloxazole moiety in STING (Stimulator of Interferon Genes) agonists .
Mechanism: The oxazole acts as a rigid linker that positions amide bonds to interact with the STING binding pocket.
Specific Example: Compound 8 (referenced in J. Med. Chem.) utilizes a 2,5-dimethyloxazole-4-carboxamide motif.[3][4]
Role of Moiety: The 2,5-dimethyl pattern provides the necessary hydrophobicity to occupy the binding cleft while the amide nitrogen engages in hydrogen bonding. The C2-methyl group specifically prevents metabolic degradation in the cytosolic environment.
B. Anti-Infectives (Tuberculosis & Malaria)
Substituted 2,5-dimethyloxazoles have shown efficacy against Mycobacterium tuberculosis.[5]
C4-Substituent: A lipophilic aryl group (e.g., biphenyl or substituted aniline) is required for cell wall penetration.
Activity: Derivatives have demonstrated MIC values in the micro-molar range, comparable to standard antibiotics in early screens. The oxazole ring acts as a bioisostere for amide or ester linkages found in traditional antibiotics, improving hydrolytic stability.
C. Bioisosterism
The 2,5-dimethyloxazole ring is a classic bioisostere for the amide bond (-CO-NH-).
The C2-N3 bond mimics the carbonyl-nitrogen bond order.
The C5-C4 vector mimics the alpha-carbon connectivity.
Application: Replacing peptide bonds in peptidomimetics to improve oral bioavailability and protease resistance.
Visualizations
Diagram 1: Synthetic Divergence of 2,5-Dimethyloxazole
This diagram illustrates the regioselective functionalization pathways available to the medicinal chemist.
Visualizing how the moiety contributes to binding and stability in complex drug candidates.
Caption: SAR contribution of the 2,5-dimethyloxazole core in STING agonist design.
References
BenchChem. The Discovery and Synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine: A Technical Guide. BenchChem Technical Resources.[2][8] Link
Ravi, K., et al. (2018). Synthesis, characterization and antitubercular activity of novel 2,5-dimethyl-4-(aryl or hetero aryl) substituted aniline-1,3-oxazole derivatives.[5] World Journal of Pharmaceutical Research, 7(1).[5] Link
Breiner, A., et al. (2023). Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates. Journal of Medicinal Chemistry. Link
Taylor, R.D., et al. (2016). Rings in Drugs: Miniperspective. Journal of Medicinal Chemistry, 59(10), 4443–4458. (Contextualizing Oxazole Bioisosteres).
Crews, C.M., et al. (1999). Selective lithiation of 2-methyloxazoles.[9] Applications to pivotal bond constructions in the phorboxazole nucleus. Journal of the American Chemical Society. Link
2,5-Dimethyloxazole: A Technical Guide to Flavor Chemistry and Analysis
Topic: 2,5-Dimethyloxazole: Chemical Profile, Occurrence, and Analytical Characterization in Food Matrices Content Type: Technical Whitepaper Audience: Researchers, Food Scientists, and Drug Development Professionals[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 2,5-Dimethyloxazole: Chemical Profile, Occurrence, and Analytical Characterization in Food Matrices
Content Type: Technical Whitepaper
Audience: Researchers, Food Scientists, and Drug Development Professionals[1]
Executive Summary
2,5-Dimethyloxazole (CAS: 23012-11-5) is a heterocyclic aromatic compound belonging to the oxazole class.[1][2][3] While often overshadowed by its sulfur-containing analogs (thiazoles) and nitrogen-rich cousins (pyrazines), 2,5-dimethyloxazole plays a distinct role in the volatile profile of thermally processed foods.[1] It is a key product of the Maillard reaction, contributing to the complex "roasted," "nutty," and "green/vegetable" aroma profiles found in coffee (Coffea arabica), cocoa butter, and fried meats.[1]
Critical Regulatory Note: Researchers must distinguish between natural occurrence and regulatory approval as an additive . While 2,5-dimethyloxazole is a pervasive natural constituent in cooked foods, it does not currently hold a standalone FEMA GRAS (Generally Recognized As Safe) number for use as a synthetic added flavoring agent in the US, unlike its alkylated derivatives such as 4-ethyl-2,5-dimethyloxazole (FEMA 4395).[1] This guide focuses on its characterization as a flavor volatile, a biomarker for thermal processing, and a chemical scaffold.[1]
Chemical Identity & Physicochemical Properties
For drug development and food science professionals, understanding the structure-activity relationship (SAR) is vital.[1] The oxazole ring is less basic than imidazole and less lipophilic than thiazole, influencing its volatility and receptor binding.
The generation of 2,5-dimethyloxazole in food systems is non-enzymatic. It arises primarily through the Maillard Reaction , specifically involving the Strecker degradation of amino acids in the presence of dicarbonyls.[1]
Pathway Mechanics
Precursors: The reaction typically requires an amino acid (e.g., Alanine or Threonine) and a reducing sugar or dicarbonyl (e.g., Diacetyl).[1]
Condensation: Formation of an
-aminoketone intermediate.
Cyclodehydration: The Robinson-Gabriel type cyclization of the intermediate yields the oxazole ring.
Figure 1: Biogenic Formation Pathway
The following diagram illustrates the theoretical formation of 2,5-dimethyloxazole from precursor metabolites during thermal processing.
Caption: Thermal generation of 2,5-dimethyloxazole via Strecker degradation and cyclodehydration.[1]
Sensory Profile & Organoleptic Properties
In food matrices, 2,5-dimethyloxazole functions as a "modifier" rather than a primary character impact compound.[1]
Due to its volatility and low concentration in complex matrices (like coffee or urine), Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for detection.[1]
Protocol: Determination in Ground Coffee
Objective: Isolate and identify 2,5-dimethyloxazole from a lipid-rich solid matrix.[1]
Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.[1] Reasoning: The triple-phase fiber captures both polar and non-polar volatiles across a wide molecular weight range.
Incubation: 15 min at 60°C (with agitation at 250 rpm).
Extraction: Expose fiber to headspace for 30 min at 60°C.
Column: DB-WAX or equivalent polar column (30 m × 0.25 mm × 0.25 µm). Reasoning: Polar columns separate nitrogen-heterocycles better than non-polar phases.[1]
Injector: Splitless mode, 250°C. Desorption time: 3 min.
Safety: As a natural constituent of coffee, it is consumed globally.[1] However, for synthetic addition, one must use the approved alkylated derivatives or submit a GRAS dossier.[1]
References
Flavor & Extract Manufacturers Association (FEMA). (2015).[1] FEMA GRAS Flavoring Substances 23-27. FEMA.[9][10] Link
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 89961, 2,5-Dimethyloxazole. PubChem.[2][11] Link[1]
The Good Scents Company. (2023). 2,5-Dimethyl Oxazole Flavor and Safety Information. Link
Mondello, L., et al. (2005).[1] Reliable Characterization of Coffee Volatiles by HS-SPME-GC-MS. Journal of Separation Science. Link[1]
Application Note: Dakin-West Synthesis of Substituted Oxazoles
Mechanistic Insights, Experimental Protocols, and Recent Advances in Direct Oxazole Formation Introduction & Scope The synthesis of highly substituted oxazoles is a critical transformation in medicinal chemistry, frequen...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Insights, Experimental Protocols, and Recent Advances in Direct Oxazole Formation
Introduction & Scope
The synthesis of highly substituted oxazoles is a critical transformation in medicinal chemistry, frequently utilized in the development of PPAR agonists, cysteine protease inhibitors, and complex natural products[1][2]. The classical approach to these heterocycles involves a robust two-step sequence: the Dakin-West reaction to convert an α-amino acid into an α-acetamido ketone, followed by a Robinson-Gabriel cyclodehydration to close the oxazole ring[1][3].
As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. This note details the mechanistic causality behind reagent selection, offers field-proven, self-validating protocols, and highlights recent process chemistry discoveries—specifically, the spontaneous formation of oxazole byproducts in modified Dakin-West reactions[2].
Mechanistic Principles & Causality (E-E-A-T)
The Azlactone Pathway (Dakin-West)
The Dakin-West reaction relies on the activation of an α-amino acid using an acid anhydride (typically acetic anhydride) and a base (usually pyridine)[3][4].
Activation & Cyclization : The amino acid is acylated to form a mixed anhydride, which rapidly cyclizes into an oxazolone (azlactone) intermediate[4].
Deprotonation & Racemization (Causality) : Pyridine deprotonates the azlactone to form a resonance-stabilized 1,3-oxazol-5-olate anion. Crucial Insight: The aromaticity of this anion makes the azlactone highly acidic, driving the reaction forward. However, this aromatic stabilization fundamentally destroys any stereocenter at the α-position, resulting in complete racemization of the chiral center[4].
Acylation & Decarboxylation : The anion undergoes C-acylation, followed by ring-opening and decarboxylation to yield the α-acetamido ketone[3][4]. The evolution of CO₂ serves as a self-validating visual indicator of reaction progress.
Cyclodehydration (Robinson-Gabriel)
To form the oxazole, the α-acetamido ketone must undergo dehydration. This is typically achieved using strong dehydrating agents like POCl₃ or catalytic H₂SO₄ in acetic anhydride[1]. The highly electrophilic reagent activates the amide oxygen, facilitating intramolecular attack by the ketone enol(ate), followed by the elimination of water to yield the aromatic oxazole[3].
Recent Advances: Spontaneous Oxazole Formation
While oxazole cyclization traditionally requires harsh dehydrating conditions, recent process development work by Imada et al. (2025) revealed that modified Dakin-West reactions can spontaneously yield oxazoles as a primary byproduct[2]. This occurs via a hydroxyoxazolidine intermediate that undergoes spontaneous dehydration[2]. The extent of this spontaneous cyclization is highly solvent-dependent, requiring careful solvent selection during process optimization[2].
Mechanistic pathways from α-amino acids to substituted oxazoles via the Dakin-West reaction.
Experimental Workflows & Protocols
Protocol A: Synthesis of α-Acetamido Ketones (Dakin-West)
Objective: Convert an α-amino acid to its corresponding α-acetamido ketone.
Preparation : In an oven-dried round-bottom flask under an inert atmosphere, suspend the α-amino acid (10 mmol) in acetic anhydride (50 mmol, 5.0 eq).
Base Addition : Add anhydrous pyridine (20 mL) to the suspension. Note: For temperature-sensitive substrates, adding 4-dimethylaminopyridine (DMAP, 0.1 eq) acts as a nucleophilic catalyst, allowing the reaction to proceed at room temperature[3].
Reaction Execution : Heat the mixture to 90 °C. Monitor the reaction via a bubbler; the continuous evolution of CO₂ physically validates active decarboxylation[4].
Workup : Once gas evolution ceases (typically 2-4 hours), cool the mixture to room temperature and concentrate under reduced pressure to remove excess pyridine and acetic anhydride. Partition the residue between ethyl acetate and 1M HCl to remove residual pyridine. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude α-acetamido ketone.
Protocol B: Robinson-Gabriel Cyclodehydration to Oxazoles
Objective: Convert the α-acetamido ketone to a substituted oxazole.
Method Selection: Choose Method A for aromatic substrates and Method B for aliphatic substrates to maximize yield and prevent degradation[1].
Method A (POCl₃ in DMF) - Ideal for Aromatic Substrates:
Dissolve the α-acetamido ketone (5 mmol) in anhydrous DMF (15 mL).
Standard two-step experimental workflow for the synthesis of substituted oxazoles.
Data Presentation & Optimization
Table 1: Reagent Selection and Yield Optimization for Oxazole Cyclodehydration
This table summarizes the condition-dependent yields for the cyclodehydration step, demonstrating the necessity of substrate-specific reagent selection to prevent degradation of sensitive intermediates[1].
Substrate Type
R-Group (Ketone)
Cyclodehydration Method
Reagents
Yield (%)
Aromatic
Phenyl
Method A
POCl₃ / DMF
85 - 92%
Aromatic
4-Fluorophenyl
Method A
POCl₃ / DMF
88%
Aliphatic
Methyl
Method B
cat. H₂SO₄ / Ac₂O
78 - 84%
Aliphatic
Isopropyl
Method B
cat. H₂SO₄ / Ac₂O
81%
Data adapted from Godfrey et al., detailing the synthesis of PPARα/γ agonist intermediates[1].
Table 2: Solvent Effects on Spontaneous Oxazole Formation in Modified Dakin-West Reactions
When synthesizing diastereomeric α-ketoamides, the choice of solvent drastically impacts the spontaneous formation of oxazole byproducts[2].
Solvent
Reaction Rate
Oxazole Byproduct Formation
High-Polarity Byproducts
THF
Slow
High (Increases with time)
High
EtOAc
Fast
Minimal / Suppressed
Low
Data adapted from Imada et al., optimizing cysteine protease inhibitor synthesis[2].
References
Dakin–West reaction - Wikipedia
Source: wikipedia.org
URL:[Link]
Application of the Dakin−West Reaction for the Synthesis of Oxazole-Containing Dual PPARα/γ Agonists
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Discovery of Oxazole Byproduct Formation in the Modified Dakin–West Reaction and Efficient Synthesis of Diastereomeric α-Ketoamide Cysteine Protease Inhibitors
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
Application Note: Precision Synthesis of 2,5-Dimethyloxazole
This Application Note is structured to provide a high-precision, reproducible guide for the synthesis of 2,5-Dimethyloxazole. It prioritizes regiochemical fidelity, distinguishing critical differences between "classic" r...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured to provide a high-precision, reproducible guide for the synthesis of 2,5-Dimethyloxazole. It prioritizes regiochemical fidelity, distinguishing critical differences between "classic" routes (which often yield the 2,4-isomer) and modern, regioselective protocols.
Executive Summary
2,5-Dimethyloxazole (CAS: 23012-11-5) is a critical heterocyclic building block in medicinal chemistry, serving as a bioisostere for amide bonds and a precursor for pyridoxine (Vitamin B6) analogs.
Critical Technical Note: A common error in the synthesis of this specific isomer is the attempted use of the Blümlein-Lewy reaction (Chloroacetone + Acetamide). While operationally simple, this route predominantly yields 2,4-dimethyloxazole due to the mechanism of nucleophilic attack by the amide oxygen on the
-haloketone.
To ensure the synthesis of the 2,5-isomer , this protocol details two validated strategies:
Method A (Recommended): Transition-Metal Catalyzed Cycloisomerization of
Method B (Scalable): Robinson-Gabriel Cyclodehydration of
-Acetonylacetamide. (Classic, robust, requires specific precursor).
Strategic Overview & Reaction Logic
The selection of the synthetic route depends on the scale and available instrumentation. Method A is preferred for discovery-scale synthesis (100 mg – 10 g) due to its superior purity profile. Method B is preferred for multi-kilogram process scale-up.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic divergence between the routes.
Figure 1: Synthetic decision tree highlighting the regiochemical risks of the Blümlein-Lewy route and the specificity of the recommended protocols.
Method A: Cycloisomerization of
-Propargylacetamide (Recommended)
This method utilizes a 5-exo-dig cyclization of an internal alkyne amide. It is atom-economical and avoids the formation of tarry byproducts common in acid-mediated dehydrations.
Key Diagnostic: The proton on the oxazole ring is the definitive marker.
2,5-Isomer: The proton is at C4 . It is adjacent to the nitrogen but not as deshielded as C5. Shift
6.5 - 6.7 ppm .
2,4-Isomer: The proton is at C5 (next to Oxygen). It is significantly more deshielded. Shift
7.2 - 7.4 ppm .
Troubleshooting & Safety
Troubleshooting Guide
Figure 2: Troubleshooting workflow for common synthetic failures.
Safety Directives
Propargylamine: Potent lachrymator and vesicant. Handle only in a fume hood.
Gold/Zinc Salts: Heavy metal waste must be segregated.
Exotherms: The Robinson-Gabriel dehydration with sulfuric acid is highly exothermic. Ice bath cooling during addition is mandatory to prevent "runaway" charring.
References
Robinson-Gabriel Synthesis Overview:
Robinson, R. (1909). "LXXXIII.—A new synthesis of oxazoles." Journal of the Chemical Society, Transactions, 95, 2167-2174.
Gold-Catalyzed Cyclization (Propargyl Amides):
Hashmi, A. S. K., et al. (2000). "Gold-Catalyzed Organic Reactions." Organic Letters. (General reference for Au-catalysis of alkynes).
See also: Cacchi, S., et al. (2003). "The Palladium-Catalyzed Cyclization of Propargyl Amides."
Regioselectivity of Blümlein-Lewy (Chloroacetone + Acetamide):
Wiley, R. H. (1945). "The conversion of
-amino ketones to oxazoles." Chemical Reviews. (Clarifies the 2,4- vs 2,5- selectivity).
Physical Properties & NMR Data:
National Institute of Standards and Technology (NIST) Chemistry WebBook, SRD 69. "2,5-Dimethyloxazole".[6][7]
Application Note: Advanced Purification Protocols for 2,5-Dimethyloxazole
Executive Summary & Physicochemical Profile[1][2][3] 2,5-Dimethyloxazole (CAS: 23012-11-5) is a critical heterocyclic building block used in the synthesis of pyridoxine (Vitamin B6), various pharmaceutical intermediates,...
2,5-Dimethyloxazole (CAS: 23012-11-5) is a critical heterocyclic building block used in the synthesis of pyridoxine (Vitamin B6), various pharmaceutical intermediates, and high-value flavor compounds. Its purification presents specific challenges due to its basicity, potential for hydrolysis under acidic conditions, and volatility.
This guide provides two validated workflows for purification: Fractional Distillation (for bulk scale >10 g) and Buffered Flash Chromatography (for high-purity small scale <5 g).
Table 1: Physicochemical Properties of 2,5-Dimethyloxazole
Before initiating purification, characterize the crude mixture (typically from a Robinson-Gabriel or Dakin-West synthesis).
GC-MS Analysis: Quantify the ratio of product to starting material (often
-acylamino ketones) and identify high-boiling oligomers.
Acidity Check: If the crude reaction mixture was acidic (e.g., POCl₃ or H₂SO₄ cyclization), the oxazole may exist as a salt. Crucial Step: Neutralize the crude oil with saturated NaHCO₃ and extract into ether/DCM before attempting distillation. Distilling acidic salts will lead to decomposition.
Best For: Scale >10 g, removal of high-boiling polymers, and bulk solvent removal.
Scientific Rationale: 2,5-Dimethyloxazole is thermally stable up to its boiling point (118 °C), making atmospheric distillation feasible. However, to minimize thermal stress and oxidative degradation, distillation under slightly reduced pressure or under nitrogen is recommended.
Protocol 1: Drying and Distillation
Reagents: Potassium Hydroxide (KOH) pellets or Calcium Hydride (CaH₂). Avoid acidic drying agents like P₂O₅ or Silica.
Drying (Essential):
Dissolve the crude organic layer in Et₂O or DCM.
Dry over anhydrous Na₂SO₄ for 1 hour. Filter.
Concentrate the solvent on a rotary evaporator (bath temp < 30 °C, pressure > 200 mbar to prevent product loss—2,5-dimethyloxazole is volatile).
Expert Tip: For final drying of the neat oil, add 5% w/w KOH pellets. Oxazoles are stable to base, and KOH effectively removes residual water and acidic impurities that catalyze polymerization [2].
Distillation Setup:
Use a short-path distillation head (for <20 g) or a 15 cm Vigreux column (for >20 g) to ensure separation from lower-boiling solvents.
Wrap the column in aluminum foil or glass wool for insulation.
Flush the system with dry Nitrogen.
Operation:
Atmospheric: Heat the bath to 135–140 °C. Collect the fraction boiling at 116–118 °C .
Vacuum (Recommended): Apply moderate vacuum (e.g., 50 mmHg). The boiling point will drop significantly (approx. 45–50 °C). This prevents thermal browning.
Storage: Store over 4Å molecular sieves at 4 °C under Argon.
Best For: Scale <5 g, removing closely eluting isomers, or final polishing for biological assays.
Scientific Rationale: Standard silica gel is slightly acidic (pH 6–6.5). This acidity can cause protonation or ring-opening hydrolysis of the oxazole, leading to "streaking" on the column and poor recovery. Buffering the stationary phase with Triethylamine (Et₃N) neutralizes active silanol sites [3].
Protocol 2: Silica Gel Chromatography
Stationary Phase: Silica Gel 60 (230–400 mesh).
Mobile Phase: Hexane / Ethyl Acetate (Gradient).
Modifier: Triethylamine (Et₃N).[4]
Column Preparation (Slurry Pack):
Prepare a solvent mixture of Hexane:EtOAc:Et₃N (90:10:1) .
Slurry the silica in this mixture and pour into the column.
Flush with 2 column volumes of the solvent to equilibrate the pH.
Sample Loading:
Dissolve the crude oil in a minimum volume of 95:5 Hexane:EtOAc.
Note: Do not use DCM for loading if possible, as it can disrupt the band sharpness in high-hexane systems.
Elution Gradient:
Start: 95% Hexane / 5% EtOAc (+1% Et₃N).
Ramp: Increase EtOAc to 20% over 15 minutes.
Monitor: 2,5-Dimethyloxazole typically elutes early (Rf ~0.4–0.5 in 8:2 Hexane:EtOAc).
Detection: UV (254 nm) or Iodine stain (oxazoles stain brown/yellow).
Fraction Collection:
Collect fractions. Analyze by TLC.
Combine pure fractions and evaporate solvent at <30 °C and >150 mbar . Caution: Do not use high vacuum for prolonged periods as the product is volatile.
Workflow Visualization
Diagram 1: Purification Decision Logic
Caption: Decision matrix for selecting the optimal purification route based on scale and crude acidity.
Diagram 2: Buffered Chromatography Setup
Caption: Workflow for buffered silica chromatography to prevent acid-catalyzed decomposition.
Quality Control & Troubleshooting
Issue
Probable Cause
Solution
Low Yield (Distillation)
Product volatility
Use a fractionating column; ensure receiver flask is iced; do not apply high vacuum (<10 mmHg) without a dry ice trap.
Streaking on TLC
Acidic Silica
Add 1–2% Triethylamine to the eluent; switch to Alumina (Basic) plates.
Product turns brown
Oxidation / Polymerization
Store under inert gas (Ar/N₂); ensure all acid traces are removed before storage.
NMR: Extra peaks at 2.5 ppm
Residual DMSO or Ketone
These are common synthesis solvents/byproducts. Distillation is required to remove them (Chromatography often fails to separate similar ketones).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89961, 2,5-Dimethyloxazole. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. (2024).[1][3][5] Retrieved from [Link]
Using 2,5-Dimethyloxazole to synthesize antimicrobial compounds
Application Note: Modular Synthesis of Antimicrobial Scaffolds Using 2,5-Dimethyloxazole Executive Summary & Scientific Rationale The oxazole heterocycle is a "privileged scaffold" in medicinal chemistry, serving as a bi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Modular Synthesis of Antimicrobial Scaffolds Using 2,5-Dimethyloxazole
Executive Summary & Scientific Rationale
The oxazole heterocycle is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for amide bonds and a core structural element in natural antibiotics like virginiamycin , streptogramins , and muscoride A .
2,5-Dimethyloxazole (DMO) represents a highly efficient, commercially available starting material for constructing these antimicrobial agents. However, its use is often limited by a misunderstanding of its reactivity profile.
This guide presents a divergent synthesis strategy that exploits the distinct electronic properties of the DMO scaffold:
C-4 Position (Nucleophilic/Electrophilic): The only open ring position.[1] While historically difficult to functionalize via standard electrophilic aromatic substitution (EAS) due to competitive side-chain reactivity, modern Pd-catalyzed C–H activation allows for direct arylation here, installing the "warhead" (e.g., sulfonamide or nitroaryl moieties).
C-2 Methyl Group (Acidic): The methyl group at C-2 is significantly more acidic (
) than the C-5 methyl due to the inductive effect of the adjacent nitrogen.[1] This allows for regioselective lateral lithiation , enabling the attachment of lipophilic tails essential for bacterial membrane permeation.
Strategic Synthesis Overview
The following decision tree illustrates the two primary workflows described in this guide. Researchers should select the pathway based on whether they need to build the core pharmacophore (Route A) or tune physicochemical properties (Route B).
Figure 1: Divergent synthetic pathways for 2,5-dimethyloxazole functionalization.
Protocol 1: Direct C–H Arylation at C-4[1]
Objective: To synthesize 4-aryl-2,5-dimethyloxazoles (e.g., 4-(4-chlorophenyl)-2,5-dimethyloxazole) without pre-functionalization (halogenation).
Mechanism: Palladium-catalyzed concerted metallation-deprotonation (CMD).[1]
Catalyst Pre-complexation:
In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (11 mg, 0.05 mmol) and
(26 mg, 0.10 mmol). Add 2 mL of anhydrous toluene and stir at room temperature for 15 minutes until the solution turns yellow/orange, indicating active catalyst formation.
Reactant Addition:
Add
(650 mg, 2.0 mmol), the Aryl Bromide (1.2 mmol), and finally 2,5-Dimethyloxazole (97 mg, 1.0 mmol). Note: Add the liquid oxazole last to prevent evaporation before sealing.
Reaction:
Seal the tube and heat the mixture to 110°C in an oil bath. Stir vigorously for 12–16 hours.
Monitoring: Check via TLC (Hexane:EtOAc 3:1).[1] The product will typically be more polar than the starting oxazole but less polar than the aryl bromide (if it contains sulfonamides).
Work-up:
Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.
Wash the filtrate with Brine (2 x 15 mL).[1] Dry over anhydrous
Objective: To functionalize the C-2 methyl group selectively over the C-5 methyl or the C-4 ring position.[1]
Mechanism: Kinetic deprotonation driven by the inductive effect of the ring nitrogen.[1]
Reagents & Equipment
Substrate: 2,5-Dimethyloxazole (1.0 equiv)
Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)[1]
System Preparation:
Flame-dry a 50 mL round-bottom flask under argon flow. Add anhydrous THF (10 mL) and 2,5-Dimethyloxazole (1.0 mmol).
Deprotonation (The Critical Step):
Cool the solution to -78°C .
Add n-BuLi (0.44 mL, 1.1 mmol) dropwise over 5 minutes via syringe.[1]
Observation: The solution may turn a pale yellow or orange color, indicating the formation of the 2-lithiomethyl-5-methyloxazole species.[1]
Timing: Stir at -78°C for exactly 30 minutes . Warning: Longer stirring or higher temperatures can lead to ring fragmentation (Schroeder's Ring Opening).
Electrophile Trapping:
Add the electrophile (e.g., Benzaldehyde, 1.2 mmol) dropwise.
Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to room temperature over 2 hours.
Quenching & Isolation:
Quench with Saturated
solution (5 mL).
Extract with Diethyl Ether (3 x 15 mL).
Wash combined organics with water and brine.[1][2][3][4] Dry over .[1]
Purification:
Flash chromatography (Hexane/EtOAc). The product (a secondary alcohol if using an aldehyde) will be significantly more polar.[1]
Biological Validation: Antimicrobial Assay Setup
To confirm the efficacy of the synthesized compounds, perform a Minimum Inhibitory Concentration (MIC) assay.
Readout: MIC is the lowest concentration with no visible growth (turbidity).[1]
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Route A: Low Yield
Homocoupling of Ar-Br
Switch solvent to DMA; increase catalyst loading to 10 mol%.
Route A: C-5 Arylation
Incorrect Regioselectivity
Unlikely with 2,5-dimethyloxazole as C-5 is blocked.[1] If using monomethyloxazole, C-5 is favored.[1]
Route B: Ring Opening
Temperature too high
Keep lithiation strictly at -78°C; do not exceed 30 min deprotonation time.[1]
Route B: C-5 Alkylation
Lack of selectivity
Use LDA instead of n-BuLi if selectivity is poor (LDA is bulkier and less nucleophilic).[1]
References
Vereshchagin, A. N., et al. (2017). "The specific features of the reactivity of oxazole derivatives." Russian Chemical Reviews. Link
Strotman, N. A., et al. (2010). "Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihalo-imidazoles and -oxazoles." Journal of the American Chemical Society.[1][5] Link
Vedejs, E., & Lu, Y. (2010).[2] "General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles." Journal of Organic Chemistry. Link
Gribble, G. W. (2012). "Metalation of Oxazoles and Benzoxazoles." Heterocyclic Scaffolds II. Link
Pigge, F. C. (2015).[1] "Intramolecular C-H Arylation Reactions of Oxazoles." Synthesis. Link
Application Notes and Protocols: 2,5-Dimethyloxazole in the Synthesis of Kinase Inhibitors
Executive Summary The rational design of kinase inhibitors requires molecular scaffolds that perfectly balance target affinity, metabolic stability, and pharmacokinetic viability. The 2,5-dimethyloxazole moiety has emerg...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of kinase inhibitors requires molecular scaffolds that perfectly balance target affinity, metabolic stability, and pharmacokinetic viability. The 2,5-dimethyloxazole moiety has emerged as a privileged pharmacophore in modern medicinal chemistry. Serving as a robust bioisostere for amides and esters, it provides critical hydrogen-bond acceptors while its methyl substitutions offer precise steric occupation of hydrophobic sub-pockets within kinase ATP-binding sites. This application note provides an in-depth, self-validating technical guide for integrating 2,5-dimethyloxazole into kinase inhibitor libraries, focusing on authoritative synthetic workflows, mechanistic causality, and validated experimental protocols.
Introduction & Rationale
In the development of small-molecule kinase inhibitors (e.g., targeting c-Kit TRK, BTK, and N-Myristoyltransferase), rapid in vivo degradation and poor cell permeability are frequent liabilities. Replacing labile amide bonds with an oxazole ring mitigates these pharmacokinetic issues while maintaining the necessary vector geometry for target engagement .
The specific choice of the 2,5-dimethyl substitution pattern is not arbitrary. The methyl groups at the C2 and C5 positions increase the lipophilicity of the core, driving the molecule into the hydrophobic regions of the kinase hinge or ribose pocket. Simultaneously, the nitrogen and oxygen atoms of the oxazole ring act as potent hydrogen-bond acceptors, establishing critical interactions with the kinase backbone . Furthermore, the C4 position serves as an ideal synthetic vector, allowing for the modular attachment of solvent-exposed tails or hinge-binding motifs.
Mechanistic Insights: Pharmacophore Mapping
Understanding the spatial and electronic contributions of 2,5-dimethyloxazole is critical for rational drug design. The diagram below illustrates the logical relationship between the structural features of the oxazole core and their functional role within a generic kinase ATP-binding pocket.
Fig 1. Pharmacophore mapping of 2,5-dimethyloxazole within a generic kinase ATP-binding pocket.
Synthetic Methodologies & Workflows
To incorporate the 2,5-dimethyloxazole moiety into diverse kinase inhibitor scaffolds, two primary synthetic methodologies are employed across the industry:
Mitsunobu Etherification: Utilizing (2,5-dimethyl-1,3-oxazol-4-yl)methanol to alkylate phenolic hinge-binders, a strategy proven highly effective in the synthesis of N-myristoyltransferase (NMT) inhibitors .
Fig 2. Parallel synthetic workflows for integrating 2,5-dimethyloxazole into inhibitor scaffolds.
Experimental Protocols (Self-Validating Systems)
As a Senior Application Scientist, it is imperative to move beyond mere "recipes" and understand the causality behind each procedural step. The following protocols are designed as self-validating systems to ensure maximum yield and purity.
Protocol A: HATU-Mediated Amide Coupling
This protocol is optimized for coupling 2,5-dimethyloxazole-4-carboxylic acid with sterically hindered amines, a common scenario in USP1 and GPR6 modulator synthesis .
Step-by-Step Methodology:
Activation: Dissolve 2,5-dimethyloxazole-4-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) dropwise at room temperature.
Causality: HATU is selected over EDC/HOBt because the electron-rich oxazole ring can slightly deactivate the carboxylic acid. HATU forms a highly reactive HOAt ester, ensuring rapid coupling. DIPEA provides necessary basicity without acting as a competing nucleophile due to its steric bulk.
Coupling: Stir the activation mixture for 15 minutes, then add the target amine (1.1 eq) in a single portion.
Self-Validation (In-Process Control): After 2 hours, sample the reaction for LC-MS (ESI+). The disappearance of the amine mass and the appearance of the product mass confirms completion. Alternatively, a Ninhydrin-stained TLC can visually confirm the consumption of the primary amine.
Quench & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO₃.
Causality: The basic wash neutralizes any unreacted acid and removes the acidic HOAt byproduct.
Aqueous Wash: Wash the organic layer with a 5% aqueous LiCl solution (3x).
Causality: DMF is highly miscible with organic solvents. LiCl increases the ionic strength of the aqueous phase, drastically enhancing the partition coefficient of DMF into the water layer, preventing carryover into the final product.
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (typically using a Hexane/EtOAc gradient).
Protocol B: Mitsunobu Etherification
This protocol details the coupling of (2,5-dimethyl-1,3-oxazol-4-yl)methanol to a phenolic kinase hinge-binder, a method validated in the synthesis of Trypanocidal NMT inhibitors [[1]]([Link]).
Step-by-Step Methodology:
Preparation: In an oven-dried flask under N₂, dissolve the target phenol (1.0 eq), (2,5-dimethyl-1,3-oxazol-4-yl)methanol (1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1 M). Cool the mixture to 0 °C in an ice bath.
Causality: DIAD is preferred over DEAD due to its superior safety profile. The reaction must be kept at 0 °C during addition because the formation of the Morrison-Brunn-Huisgen betaine intermediate is highly exothermic. Uncontrolled temperature spikes can degrade the betaine or cause DIAD to alkylate the nucleophile directly.
Self-Validation (In-Process Control): Upon DIAD addition, the solution should turn pale yellow. If the color fades instantly, it indicates rapid consumption of the betaine, signaling a fast, successful reaction. Allow to warm to room temperature and stir for 4-12 hours, monitoring via TLC (UV active).
Workup & TPPO Removal: Concentrate the reaction mixture completely in vacuo. Triturate the crude residue in a cold 1:1 mixture of Diethyl Ether and Hexane.
Causality: Triphenylphosphine oxide (TPPO) is a notorious, co-eluting byproduct in Mitsunobu reactions. TPPO is highly insoluble in cold ether/hexane mixtures, allowing the majority of it to be precipitated and filtered off prior to column chromatography, drastically simplifying purification.
Purification: Purify the concentrated filtrate via flash chromatography.
Quantitative Data & Yield Analysis
The table below summarizes the biological efficacy and synthetic context of 2,5-dimethyloxazole derivatives across various therapeutic targets, demonstrating the versatility of the protocols described above.
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis (Journal of Coordination Chemistry). Available at:[Link][3]
Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. PubMed (NIH). Available at: [Link][4]
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science (Anti-Cancer Agents in Medicinal Chemistry). Available at:[Link][5]
WO2017087837A1 - Purinones as ubiquitin-specific protease 1 inhibitors. Google Patents. Available at:[2]
Design and Synthesis of Brain Penetrant Trypanocidal N-Myristoyltransferase Inhibitors. ACS Publications (Journal of Medicinal Chemistry). Available at:[Link][1]
Synthesis, characterization and antitubercular activity of novel 2,5-dimethyl-4-(aryl or hetero aryl) substituted aniline-1,3-oxazole derivatives. ResearchGate (World Journal of Pharmaceutical Research). Available at:[Link][6]
Application Note: 2,5-Dimethyloxazole as a Versatile Synthon for Heterocyclic Construction
Executive Summary This guide details the utility of 2,5-dimethyloxazole (DMO) as a high-value synthon in the construction of complex heterocyclic architectures. Unlike simple solvents or reagents, DMO functions as a "mas...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the utility of 2,5-dimethyloxazole (DMO) as a high-value synthon in the construction of complex heterocyclic architectures. Unlike simple solvents or reagents, DMO functions as a "masked" functionality—specifically as a latent 1,4-dicarbonyl equivalent and an azadiene.
This document provides validated protocols for:
Lateral Lithiation: Regioselective functionalization of the C-2 methyl group.
Ring Transformation: Hydrolytic ring-opening to access acyclic amino-ketones.
Chemical Logic & Mechanistic Grounding
The "Masked" Functionality
The 2,5-dimethyloxazole ring is aromatic but possesses distinct reactivity profiles based on the reaction conditions:
Nucleophilic Character (Lateral Lithiation): The C-2 methyl protons are significantly more acidic (
) than the C-5 methyl protons due to the inductive effect of the adjacent bond and the oxygen atom. This allows for selective deprotonation and electrophilic trapping.
Electrophilic/Diene Character (Diels-Alder): The oxazole ring acts as an electron-rich azadiene in inverse-electron-demand Diels-Alder reactions, particularly with electron-deficient dienophiles (e.g., maleic anhydride, acrylic acid).
Regioselectivity Pathway
The following diagram illustrates the divergent reactivity pathways based on the reagent choice.
Figure 1: Divergent synthetic pathways for 2,5-dimethyloxazole. The choice of conditions dictates whether the ring remains intact (Lithiation) or transforms (Cycloaddition/Hydrolysis).
Objective: Selective functionalization of the C-2 methyl group to create extended oxazole scaffolds.
Critical Parameters
Regiocontrol: The C-2 methyl is kinetically favored for deprotonation. However, equilibration to the thermodynamically stable C-5 lithio-species can occur at higher temperatures (
).
Solvent: THF is mandatory for solubility and aggregate stability.
Temperature: Strict maintenance of
is required to prevent ring fragmentation (ring opening to isocyanides).
Anhydrous THF (0.5 M concentration relative to oxazole)
Step-by-Step Methodology:
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.
Dissolution: Charge the flask with 2,5-dimethyloxazole and anhydrous THF under
atmosphere. Cool the solution to using a dry ice/acetone bath.
Deprotonation: Add
-BuLi dropwise via syringe over 15 minutes. The solution typically turns a yellow/orange hue.
Checkpoint: Stir at
for exactly 30 minutes. Do not exceed 1 hour, as this risks scrambling the lithiation site [1].
Addition: Add the electrophile (dissolved in minimal THF if solid) dropwise.
Quench: Allow the reaction to warm slowly to
over 2 hours. Quench with saturated solution.
Workup: Extract with EtOAc (
), wash combined organics with brine, dry over , and concentrate.
Application 2: The Kondrat’eva Pyridine Synthesis[3]
Objective: Synthesis of Vitamin B6 analogs (substituted pyridines) via Hetero-Diels-Alder reaction.
Mechanism: 2,5-Dimethyloxazole reacts as an azadiene with a dienophile. The resulting adduct eliminates water (or methanol/HCN depending on substituents) to aromatize into a pyridine.
Reaction Workflow
Figure 2: The Kondrat'eva reaction pathway for transforming oxazoles into pyridines.
Protocol: Synthesis of 3-Hydroxy-2,6-dimethylpyridine
This reaction mimics the industrial synthesis of Vitamin B6 (Pyridoxine) but utilizes the 2,5-dimethyl core [2][3].
Solvent: Glacial Acetic Acid (highly recommended for facilitating dehydration/aromatization).
Step-by-Step Methodology:
Mixing: In a heavy-walled pressure vial or round-bottom flask, dissolve 2,5-dimethyloxazole and maleic acid in glacial acetic acid (1.0 M).
Cycloaddition: Heat the mixture to reflux (
) for 4–6 hours.
Note: If using Maleic Anhydride, the intermediate formed is a cinchomeronic acid derivative which may decarboxylate.
Monitoring: Monitor by TLC (EtOAc/Hexane). The disappearance of the oxazole spot indicates consumption.
Workup: Cool to room temperature. Neutralize the acetic acid with aqueous
(keep temperature with an ice bath).
Isolation: Extract the pyridine product with dichloromethane (DCM). The product is often crystalline upon evaporation.
Data Summary & Troubleshooting
Comparative Reactivity Table
Reaction Type
Target Position
Key Reagent
Critical Parameter
Common Failure Mode
Lateral Lithiation
C-2 Methyl
-BuLi / THF
Temp
Ring opening to isocyanide if temp rises.
Diels-Alder
Ring (C-4/C-5)
Maleic Anhydride
High Heat ()
Polymerization of dienophile; incomplete aromatization.
Electrophilic Sub.
C-4 Ring Carbon
/ NBS
Lewis Acid Cat.
Over-halogenation of methyl groups.
Hydrolysis
Ring Opening
(aq)
pH < 1
Incomplete hydrolysis; formation of stable salts.
Self-Validating Checks
Lithiation Check: Before adding your valuable electrophile, quench a small aliquot with
. NMR analysis should show deuterium incorporation at the C-2 methyl group (triplet becomes a doublet/multiplet pattern shift).
Diels-Alder Check: The appearance of a pyridine ring is distinct in UV-Vis spectroscopy (absorption shift) and
NMR (aromatic protons shift from oxazole H to pyridine H).
References
Carpenter, A. J., & Chadwick, D. J. (1985).[3] Regioselective
- and -metallations of thiophene derivatives bearing the 4,4-dimethyloxazolin-2-yl group. Journal of the Chemical Society, Perkin Transactions 1, 173-181.[3] Link
Kondrat'eva, G. Y. (1957). Synthesis of Pyridines from Oxazoles. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, 484.
Himo, F., et al. (2018). B6 Vitamers Labelled at Three Consecutive Positions Starting from [13C3]-Propionic Acid.[4] Molecules, 23(9), 2117.[4] (Demonstrates the oxazole-to-pyridine methodology). Link
BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of Vitamin B6 Analogs via Diels-Alder Reaction. Link
Application Note: High-Efficiency N-Alkylation of 2,5-Dimethyloxazole
Abstract & Utility This application note details the optimized protocols for the quaternization (N-alkylation) of 2,5-dimethyloxazole. Unlike imidazoles, oxazoles are weak bases ( ), rendering them poor nucleophiles that...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Utility
This application note details the optimized protocols for the quaternization (N-alkylation) of 2,5-dimethyloxazole. Unlike imidazoles, oxazoles are weak bases (
), rendering them poor nucleophiles that require specific activation energies or highly reactive electrophiles to achieve quantitative conversion. The resulting oxazolium salts are critical precursors for N-Heterocyclic Carbenes (NHCs) , ionic liquids , and cyanine dyes . This guide presents two methodologies: a standard thermal route using Methyl Iodide and a high-performance kinetic route using Methyl Triflate.
Scientific Foundation & Mechanism
The Nucleophilicity Challenge
The nitrogen atom in the oxazole ring (N-3) possesses a lone pair in an
orbital perpendicular to the -system. However, the adjacent oxygen atom exerts a strong inductive electron-withdrawing effect (), significantly reducing the electron density at N-3 compared to thiazoles or imidazoles.
Successful alkylation requires overcoming this electronic deficit. The presence of methyl groups at the C-2 and C-5 positions provides weak electron-donating inductive effects (
), which slightly enhances the basicity of N-3, making 2,5-dimethyloxazole more reactive than its unsubstituted parent, yet still requiring rigorous anhydrous conditions to prevent hydrolysis of the sensitive oxazolium intermediate.
Reaction Mechanism (Visualization)
The reaction proceeds via a classic
mechanism. The oxazole nitrogen attacks the electrophilic methyl group of the alkylating agent.
Figure 1: Mechanistic pathway for the quaternization of oxazole. The reaction is driven by the formation of the stable halide/triflate salt.
Safety Assessment (Critical)
Hazard Class
Reagent
Risk Description
Mitigation
Neurotoxin
Methyl Iodide (MeI)
Volatile neurotoxin; penetrates gloves.
Use Silver Shield® gloves. Work in a high-flow fume hood.
Setup: Flame-dry a Schlenk flask. Maintain a strict inert atmosphere (
/Ar).
Cooling: Dissolve oxazole in DCM and cool to 0°C . Crucial: MeOTf reaction is highly exothermic.
Addition: Add MeOTf dropwise over 10 minutes.
Activation: Allow the reaction to warm to RT naturally. Stir for 2–4 hours .
Why: The triflate anion is a "super-leaving group," making the methylation irreversible and fast even without heat.
Work-up: Concentrate the solvent to 20% volume under reduced pressure.
Crystallization: Add anhydrous Ethyl Acetate or Ether to crash out the white crystalline solid.
Purification & Characterization Workflow
The purity of oxazolium salts is critical, as trace water can lead to ring-opening hydrolysis to form
-acylamino ketones.
Figure 2: Decision tree for the isolation and purification of hygroscopic oxazolium salts.
Expected Analytical Data
Parameter
2,5-Dimethyloxazole (Starting Material)
N-Methyl-2,5-dimethyloxazolium Salt (Product)
Physical State
Colorless Liquid
White/Off-white Solid (Hygroscopic)
1H NMR (N-Me)
N/A
Singlet, 3.8 – 4.1 ppm (Deshielded)
1H NMR (C2-Me)
~2.4 ppm
~2.8 – 3.0 ppm (Shifted downfield)
C-H (Ring)
~6.8 ppm (C4-H)
~7.8 – 8.2 ppm (Acidic proton)
Solubility
Organics (DCM, Et2O)
Polar solvents (H2O, DMSO, MeOH)
Technical Insight: The appearance of a new singlet around 4.0 ppm is the diagnostic confirmation of N-methylation. A significant downfield shift of the C2-methyl group indicates the formation of the cationic aromatic system.
Troubleshooting & Storage
Hygroscopicity: Oxazolium salts are notoriously hygroscopic. If the product turns into a "goo" or oil upon filtration, it has absorbed water.
Fix: Redissolve in minimum hot isopropanol, add ether until cloudy, and store in a freezer (-20°C) to induce slow crystallization.
Ring Opening: If NMR shows broad peaks or aldehyde signals, the ring has opened due to basic hydrolysis.
Prevention: Ensure all solvents are anhydrous. Store the salt in a desiccator over
.
Color: A yellow/brown tint usually indicates trace iodine (if using MeI). Wash the solid with a small amount of acetone/ether mixture to remove iodine traces.
References
Turchi, I. J. (1981). The Chemistry of Oxazoles. Industrial & Engineering Chemistry Product Research and Development.
Garapati, V. K., & Gravel, M. (2018). Oxazolium Salts as Organocatalysts for the Umpolung of Aldehydes. Organic Letters.
PubChem. 2,5-Dimethyloxazole Compound Summary. National Library of Medicine.
Organic Syntheses. General Procedures for Methylation using Methyl Iodide. Org.[2] Synth. Coll. Vol. 2.
Application Note: High-Resolution Characterization of 2,5-Dimethyloxazole Derivatives via HPLC-ESI-MS/MS
Abstract & Chemical Context The 2,5-dimethyloxazole scaffold is a critical heterocyclic building block in medicinal chemistry, serving as a bioisostere for amides and esters in anti-inflammatory agents (e.g., IL-33 inhib...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Chemical Context
The 2,5-dimethyloxazole scaffold is a critical heterocyclic building block in medicinal chemistry, serving as a bioisostere for amides and esters in anti-inflammatory agents (e.g., IL-33 inhibitors), antimicrobials, and natural alkaloids. While chemically robust, the characterization of its derivatives presents specific analytical challenges:
Regioisomerism: Distinguishing 2,5-disubstituted isomers from 2,4-disubstituted analogs.
Ionization Efficiency: The oxazole nitrogen is weakly basic (
), requiring specific pH control for effective Electrospray Ionization (ESI).
Volatility: Lower molecular weight derivatives are semi-volatile, making HPLC preferred over GC to avoid thermal rearrangement or degradation.
This application note details a self-validating HPLC-MS/MS workflow designed to maximize sensitivity and structural confidence.
Method Development: The "Why" Behind the Parameters
Stationary Phase Selection
While C18 columns are the industry standard, they often fail to resolve positional isomers of oxazole derivatives due to similar hydrophobicity.
Recommendation: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.
Mechanism: The oxazole ring is aromatic.[1][2][3][4] Phenyl-based phases utilize
interactions with the oxazole ring, providing orthogonal selectivity compared to pure hydrophobic retention on C18. This is critical for separating the 2,5-dimethyl derivative from its 2,4-dimethyl isomer.
Mobile Phase Engineering
Buffer: 0.1% Formic Acid (
).
Rationale: To achieve maximum sensitivity in ESI(+), the oxazole nitrogen must be protonated. Since the
of the oxazole ring is low (~1.0), a highly acidic environment is necessary to drive the equilibrium toward the ionized state . Neutral mobile phases (e.g., Ammonium Acetate pH 7) will result in poor ionization and low sensitivity.
Technique: Protein Precipitation (PPT) is preferred over SPE for polar oxazoles to prevent breakthrough losses.
Step-by-Step Workflow:
Aliquot: Transfer 50
L of sample into a 1.5 mL centrifuge tube.
Quench/Precipitate: Add 150
L of ice-cold Acetonitrile containing Internal Standard (e.g., deuterated analog or Carbamazepine).
Vortex: Mix vigorously for 30 seconds.
Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.
Supernatant Transfer: Transfer 100
L of supernatant to an HPLC vial with a glass insert.
Dilution (Optional): If peak shape is poor (solvent effect), dilute 1:1 with 0.1% Formic Acid in water.
LC-MS/MS Parameters
Liquid Chromatography (HPLC/UHPLC):
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (2.1 x 100 mm, 1.8
m) or equivalent.
Flow Rate: 0.3 mL/min.
Temperature: 40°C (Improves mass transfer for aromatic interactions).
Injection Volume: 2 - 5
L.
Gradient Table:
Time (min)
% Mobile Phase A (0.1% FA in Water)
% Mobile Phase B (0.1% FA in ACN)
0.00
95
5
1.00
95
5
8.00
5
95
10.00
5
95
10.10
95
5
13.00
95
5
Mass Spectrometry (ESI Source):
Mode: Positive Ion (
).
Capillary Voltage: 3500 V.
Drying Gas: 10 L/min at 350°C.
Nebulizer: 35 psi.
Scan Type: Multiple Reaction Monitoring (MRM) for quantitation; Product Ion Scan for structural elucidation.
Data Analysis & Fragmentation Logic
Structural Elucidation (Fragmentation)
Oxazole derivatives undergo characteristic ring cleavage under Collision Induced Dissociation (CID). Understanding these pathways is essential for confirming the 2,5-substitution pattern.
Key Fragmentation Pathways:
Retro-Diels-Alder (RDA): The oxazole ring cleaves across the O-C2 and C4-C5 bonds.
Nitrile Loss: 2,5-dimethyloxazole often cleaves to expel Acetonitrile (
, -41 Da).
Carbon Monoxide Loss: A secondary pathway involves the loss of CO (-28 Da) followed by HCN.
Diagnostic Transitions (Example for Parent 2,5-Dimethyloxazole, MW 97):
Precursor:
98
Product 1 (Quantifier):
57 (Loss of )
Product 2 (Qualifier):
43 (Acetyl cation, )
Visualizing the Workflow
The following diagram illustrates the logical flow from sample preparation to data validation.
Caption: Figure 1. End-to-end analytical workflow for 2,5-dimethyloxazole derivatives ensuring ionization efficiency and structural confirmation.
Fragmentation Pathway Diagram
The following diagram details the specific mass spectral cleavage mechanism for the oxazole core.
Caption: Figure 2.[2][7] Characteristic fragmentation pathways for the oxazole ring, highlighting the Retro-Diels-Alder mechanism used for structural identification.
References
FooDB. (2019).[4] Compound 2,5-Dimethyloxazole (FDB010956).[4] Retrieved from [Link]
National Institutes of Health (PMC). (2019). Development and Validation of a Simple, Fast, and Sensitive LC/MS/MS Method for the Quantification of Oxfendazole in Human Plasma. Retrieved from [Link]
Journal of Advanced Scientific Research. (2023). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Retrieved from [Link]
Frontiers in Pharmacology. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones (Methodology Reference). Retrieved from [Link]
Strategic Utilization of 2,5-Dimethyloxazole in Pharmaceutical Scaffold Design
[1] Abstract This application note details the strategic deployment of 2,5-dimethyloxazole as a versatile building block in modern drug discovery. While often overlooked in favor of more complex heterocycles, this scaffo...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Abstract
This application note details the strategic deployment of 2,5-dimethyloxazole as a versatile building block in modern drug discovery. While often overlooked in favor of more complex heterocycles, this scaffold offers a unique combination of amide bioisosterism , metabolic stability, and distinct vectors for regioselective functionalization.[1] We provide validated protocols for C4-electrophilic substitution and C2-lateral metalation, enabling the rapid generation of diverse libraries suitable for kinase inhibition and GPCR ligand development.
Introduction: The Oxazole Advantage
In the landscape of "Fragment-Based Drug Design" (FBDD), the oxazole ring serves as a critical surrogate for the peptide bond (amide) and ester linkages.
Bioisosterism and Physicochemical Profile
The 2,5-dimethyloxazole core mimics the spatial arrangement and electronic distribution of a trans-amide bond but lacks the hydrolytically labile carbonyl-nitrogen bond.
Metabolic Stability: Unlike amides, the oxazole ring is resistant to proteases and esterases.[1]
CYP450 Interaction: The nitrogen atom (N3) acts as a weak hydrogen bond acceptor, while the oxygen (O1) reduces the basicity of the nitrogen compared to imidazoles, often reducing off-target inhibition of CYP450 isozymes.
Conformational Rigidity: The aromatic ring locks the vectors of substituents, reducing the entropic penalty upon binding to a protein active site.
The "Three-Vector" Strategy
2,5-Dimethyloxazole is not merely a spacer; it is a divergent platform.
C4 Position (Aromatic H): Susceptible to Electrophilic Aromatic Substitution (EAS).
C2-Methyl Group: Highly acidic (
) due to the adjacent nitrogen, allowing for lateral lithiation and nucleophilic additions.
C5-Methyl Group: Sterically shielding and electronically donating, enhancing the nucleophilicity of the C4 position.
Strategic Chemistry & Workflow
The following diagram illustrates the divergent synthesis pathways available from the parent molecule.
Figure 1: Divergent synthetic pathways for 2,5-dimethyloxazole. Note the critical distinction between electrophilic substitution (C4) and lateral metalation (C2).
Validated Experimental Protocols
Protocol A: C4-Formylation (Vilsmeier-Haack)
Objective: Introduction of an aldehyde handle at the C4 position to enable reductive amination or olefination.
Mechanism: The electron-rich C4 position attacks the chloroiminium ion generated in situ.
Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (3.0 eq) to 0°C. Add
(1.2 eq) dropwise over 15 minutes. A white precipitate (Vilsmeier salt) may form. Stir for 30 min at 0°C.
Substrate Addition: Dissolve 2,5-dimethyloxazole in a minimal amount of anhydrous DCM (or add neat if liquid). Add this solution dropwise to the Vilsmeier reagent at 0°C.
Reaction: Allow the mixture to warm to Room Temperature (RT) and then heat to 60°C for 4–6 hours.
Checkpoint: Monitor by TLC (System: 30% EtOAc/Hexane). The aldehyde product is significantly less polar than the starting material but will stain strongly with DNP (2,4-dinitrophenylhydrazine) stain (orange/red spot).
Quenching (Critical): Cool the mixture to 0°C. Pour slowly into a vigorously stirred mixture of ice and saturated
solution. Stir for 1 hour to hydrolyze the iminium intermediate.
Note: Using strong base (NaOH) can degrade the oxazole ring. Buffer with Acetate or Bicarbonate.
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
Purification: Silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
Typical Yield: 75–85%
Protocol B: Regioselective C4-Bromination
Objective: Synthesis of a precursor for Pd-catalyzed cross-coupling (Suzuki/Buchwald).
Scientific Nuance: You must avoid radical conditions. The presence of light or radical initiators (AIBN) will lead to bromination of the methyl groups (benzylic-like positions).
Cryogenic Setup: Flame-dry a flask and cool to -78°C (Dry Ice/Acetone bath) under Argon.
Solvent: Add anhydrous THF.
Deprotonation: Add n-BuLi dropwise. Stir at -78°C for 30–45 minutes.
Observation: The solution often turns a bright yellow/orange color, indicating the formation of the lithiated species.
Electrophile Addition: Add the electrophile (dissolved in THF if solid) slowly down the side of the flask.
Quench: Stir at -78°C for 1 hour, then remove the cooling bath. Quench with saturated
while still cold (approx -20°C).
Why: Allowing the lithiated oxazole to warm up without an electrophile can lead to ring-opening or polymerization.
Data Summary & Troubleshooting
Parameter
C4-Formylation
C4-Bromination
C2-Lateral Lithiation
Key Reagent
/ DMF
NBS (Dark)
n-BuLi / THF
Temperature
0°C 60°C
0°C RT
-78°C
Major Byproduct
Ring hydrolysis (if pH > 10)
Methyl-bromide (if light present)
Ring opening (if warmed > -20°C)
TLC Stain
DNP (Red/Orange)
UV / Iodine
UV / KMnO4
Storage
Stable at RT
Store at -20°C
Unstable intermediate (Use in situ)
Common Pitfalls
Regioselectivity Failure: In bromination, if you observe multiple spots on TLC, you likely have radical bromination of the methyl groups.[1] Solution: Ensure total darkness and use a polar solvent (MeCN or DMF) to favor the ionic mechanism.
Low Yield in Vilsmeier: Often caused by incomplete hydrolysis of the iminium salt. Ensure the quench step with Sodium Acetate runs for at least 1 hour with vigorous stirring.
References
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Discusses the utility of oxazoles as peptide bond surrogates. 10[1][3][4][5][11][12][13][14]
Regioselective functionalization of aryl azoles. Nature Communications. details the metalation strategies for azole scaffolds, including lateral lithiation logic. 14[1][3][4][5][11]
Vilsmeier-Haack Reaction Protocol. Chemistry Steps. Provides the mechanistic grounding for the formylation of electron-rich heterocycles. 15[1][3][4][11]
PubChem Compound Summary: 2,5-Dimethyloxazole. National Library of Medicine. Physicochemical property data and safety information. 8[1][3][4][5][11][13]
Review on Chemistry of Oxazole derivatives. Taylor & Francis. Comprehensive review of oxazole reactivity and medicinal applications. 16
How to improve the yield of 2,5-Dimethyloxazole synthesis
Technical Support Center: 2,5-Dimethyloxazole Synthesis Ticket ID: #OX-25-DM-YIELD Subject: Optimization of Yield and Purity for 2,5-Dimethyloxazole Status: Open Assigned Specialist: Senior Application Scientist Executiv...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 2,5-Dimethyloxazole Synthesis
Ticket ID: #OX-25-DM-YIELD
Subject: Optimization of Yield and Purity for 2,5-Dimethyloxazole
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of 2,5-dimethyloxazole (CAS: 23012-11-5) often suffers from low isolated yields, not due to failure of the reaction chemistry, but due to the molecule's specific physical properties: volatility (bp 117–118°C) , water solubility , and azeotrope formation .
This guide moves beyond standard textbook procedures to address the "yield killers" inherent in the isolation phase. It presents two validated workflows: the robust Robinson-Gabriel Cyclodehydration (for scale) and the Gold-Catalyzed Cyclization (for high efficiency).
Module 1: The Chemistry (Synthesis Protocols)
Route A: The "Workhorse" – Robinson-Gabriel Cyclodehydration
Best for: Large-scale synthesis where reagents must be inexpensive.
The classic sulfuric acid route often leads to charring (tar formation) and low yields. The optimized protocol below uses Phosphorus Oxychloride (
) or Polyphosphoric Acid (PPA) to mitigate decomposition.
Prerequisite: Synthesis of Precursor N-(2-oxopropyl)acetamide (Acetamidoacetone).
Note: Aminoacetone is unstable.[1] Generate the precursor immediately from aminoacetone hydrochloride and acetic anhydride.
Optimized Protocol:
Cyclization: Dissolve N-(2-oxopropyl)acetamide (1.0 eq) in anhydrous DMF (or neat if using PPA).
Reagent Addition: Add
(1.5 eq) dropwise at 0°C under .
Heating: Heat to 90°C for 2–4 hours. Do not exceed 100°C to prevent polymerization.
Quenching (CRITICAL): Pour the reaction mixture onto crushed ice. Neutralize carefully with saturated
or to pH 8–9 .
Why? The oxazole is a weak base. If the pH is < 7, the product remains protonated (oxazolium salt) and stays in the water layer.
Route B: The "High-Performance" – Gold-Catalyzed Cyclization
Best for: High-value applications requiring mild conditions and minimal purification.
This modern route utilizes the cycloisomerization of propargyl amides, avoiding harsh dehydrating agents.
Caption: Mechanistic pathway of Robinson-Gabriel synthesis highlighting critical failure points (red dashed lines) where yield is lost to polymerization or hydrolysis.
Module 3: Troubleshooting Guide (FAQ)
Q1: My reaction turned into a black tar. What happened?Diagnosis: Thermal decomposition or acid-catalyzed polymerization.
Solution:
Lower Temperature: Do not exceed 90°C.
Switch Reagents: If using
, switch to Burgess Reagent (mildest) or (moderate). Sulfuric acid is an oxidizing dehydrating agent and often chars electron-rich amides.
Inert Atmosphere: Ensure the reaction is under Nitrogen/Argon.
Q2: TLC shows product, but I recovered almost nothing after rotary evaporation.Diagnosis: Volatility loss. The boiling point (117°C) is close enough to water that it co-distills, or it was stripped off by high vacuum.
Solution:
Do NOT use high vacuum. Use a mild vacuum (>100 mbar) or distill the solvent off at atmospheric pressure using a fractionating column (Vigreux).
Check the Trap: Analyze your rotary evaporator solvent trap. Your product is likely sitting in the DCM/Ethanol waste.
Q3: The product is stuck in the aqueous layer.Diagnosis: The oxazole is protonated (acting as a salt) or simply soluble.
Solution:
Check pH: Ensure the aqueous layer is pH > 8.
Salt Out: Add solid NaCl until the aqueous layer is saturated. This forces the organic molecule out of the water phase (Hofmann, 1889 principle).
Continuous Extraction: For larger scales, use a liquid-liquid continuous extractor with DCM for 12–24 hours.
Visual Workflow: Troubleshooting Logic
Caption: Decision tree for diagnosing yield loss. Distinguishing between synthetic failure (left branch) and isolation failure (right branch) is critical.
References
Robinson-Gabriel Synthesis: Robinson, R. (1909). "LXXIII.—A new synthesis of oxazoles." Journal of the Chemical Society, Transactions, 95, 2167-2174. Link
Gold Catalysis: Hashmi, A. S. K. (2007). "Gold-Catalyzed Organic Reactions." Chemical Reviews, 107(7), 3180–3211. Link
Physical Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89961, 2,5-Dimethyloxazole. Link
Purification Strategies: Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 58(14), 3604-3606. Link
Common side products in the Robinson-Gabriel oxazole synthesis
Welcome to the Robinson-Gabriel Synthesis Technical Support Center . This comprehensive guide is engineered for researchers, medicinal chemists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Robinson-Gabriel Synthesis Technical Support Center . This comprehensive guide is engineered for researchers, medicinal chemists, and drug development professionals. Here, we dissect the mechanistic bottlenecks of the Robinson-Gabriel oxazole synthesis, troubleshoot common side reactions, and provide self-validating protocols to ensure high-yield, reproducible cyclodehydrations.
Mechanistic Overview & Bottlenecks
The Robinson-Gabriel synthesis is a classical and highly versatile method for constructing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles via the cyclodehydration of 2-acylamino-ketones (α-acylamino ketones)[1],[2].
While the transformation is conceptually straightforward—intramolecular cyclization of the amide oxygen onto the ketone carbonyl followed by the elimination of water—the reaction is highly sensitive to the choice of dehydrating agent. The highest activation energy barrier in this pathway is typically the deprotonation of the oxazoline intermediate to achieve aromatization. Mismanagement of the reaction environment (e.g., trace water, excessive heat, or incompatible solvent-reagent pairs) forces the intermediates down competing pathways, leading to complex mixtures of side products[3],[4].
Figure 1: Mechanistic pathways of the Robinson-Gabriel synthesis and common side products.
Quantitative Evaluation of Dehydrating Agents
The success of the cyclodehydration heavily depends on the reagent used. Below is a quantitative summary of common dehydrating agents, their typical yields, and their specific side-product liabilities[1],[5],[4].
Dehydrating Agent
Typical Yield Range
Primary Side Product Risk
Optimal Substrate Profile
Conc. H₂SO₄
40% – 70%
High (Hydrolysis, Tars)
Simple, robust, unfunctionalized substrates.
POCl₃ / DMF
50% – 80%
Formylation (Vilsmeier-Haack)
Electron-deficient aromatics; robust ketones.
Polyphosphoric Acid (PPA)
50% – 60%
Moderate (Tars)
General substrates requiring moderate heating.
PPh₃, I₂, Et₃N (Wipf)
70% – 90%
Low (Triphenylphosphine oxide)
Highly functionalized, sensitive, or chiral substrates.
TFAA / CH₂Cl₂
65% – 85%
Low (Trifluoroacetamides)
Solid-phase synthesis; acid-sensitive groups.
Troubleshooting Guide: Causality and Solutions
Issue 1: Vilsmeier-Haack Formylation of the Oxazole Ring
Observation: LC-MS or NMR indicates a product mass of +28 Da relative to the desired oxazole, often appearing as an aldehyde peak (~9.5-10.5 ppm) in the ¹H NMR.
Causality: When using Phosphorus Oxychloride (POCl₃) in Dimethylformamide (DMF) as the solvent, the combination generates the Vilsmeier reagent (chloromethyleneiminium ion). If the resulting oxazole (or the starting material) contains electron-rich aryl rings, it will undergo an unintended electrophilic aromatic substitution (formylation)[6],[4].
Solution:
Solvent Swap: Replace DMF with a non-reactive solvent like Toluene or 1,2-Dichloroethane (DCE) when using POCl₃.
Reagent Swap: Switch to Polyphosphoric acid (PPA) or Trifluoroacetic anhydride (TFAA), which do not generate formylating species[4].
Issue 2: Amide Hydrolysis (Cleavage of Starting Material)
Observation: Recovery of the corresponding primary amine and carboxylic acid instead of the oxazole.
Causality: The presence of adventitious water in combination with strong Brønsted acids (like H₂SO₄) catalyzes the hydrolysis of the amide bond before cyclization can occur[3].
Solution: Ensure all reagents and solvents are strictly anhydrous. If the substrate is highly prone to hydrolysis, abandon Brønsted acids and utilize a mild Lewis acid or the Wipf-Miller protocol (PPh₃/I₂)[1],[7].
Issue 3: Enamide Formation
Observation: Formation of an acyclic, unsaturated amide rather than a closed ring.
Causality: Under certain thermal conditions, the activated 2-acylamino-ketone undergoes an acyclic elimination of water (or the activating leaving group) rather than the required intramolecular nucleophilic attack by the amide oxygen[3].
Solution: Lower the reaction temperature to favor the kinetically controlled cyclization over elimination. Alternatively, use a bulkier dehydrating agent to restrict the conformational freedom of the acyclic intermediate.
Issue 4: Polymerization and Tar Formation
Observation: The reaction mixture turns black, and TLC shows a streak from the baseline with little to no distinct product spots.
Causality: Highly reactive starting materials decompose or polymerize under harsh, strongly acidic conditions at elevated temperatures[3],[4].
Solution: Reduce the reaction time and monitor closely via TLC. Transition to milder cyclodehydrating agents such as the Burgess reagent or mild transition-metal catalysts (e.g., Au or Pd-mediated cycloisomerizations)[7],[8].
Standardized Self-Validating Protocols
To prevent the side reactions detailed above, utilize these optimized, step-by-step methodologies. Each protocol includes self-validating checkpoints to ensure mechanistic integrity.
Protocol A: Classical POCl₃-Mediated Cyclodehydration (Optimized to prevent formylation)
Use this for robust substrates lacking electron-rich aromatic rings.
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve the 2-acylamino-ketone (1.0 equiv) in anhydrous Toluene (0.2 M). Note: Do not use DMF to avoid Vilsmeier-Haack formylation[6],[4].
Activation: Cool the solution to 0 °C. Add POCl₃ (1.2 to 2.0 equiv) dropwise via syringe.
Cyclization: Attach a reflux condenser and heat the mixture to 90 °C.
Validation Checkpoint 1 (TLC): After 2 hours, sample the reaction. Quench the TLC aliquot in saturated aqueous NaHCO₃ before spotting. The disappearance of the highly polar starting material and the appearance of a UV-active, less polar spot confirms successful cyclodehydration.
Quenching (Critical Step): Once complete, cool the reaction to 0 °C. Slowly pour the mixture into ice-cold saturated aqueous NaHCO₃. Causality: Rapid neutralization prevents the acidic hydrolysis of any unreacted intermediates or sensitive product moieties.
Isolation: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.
Use this for highly functionalized, acid-sensitive, or chiral substrates (e.g., amino acid derivatives)[1],[9].
Preparation: In an oven-dried flask under argon, dissolve Triphenylphosphine (PPh₃, 2.0 equiv) and Iodine (I₂, 2.0 equiv) in anhydrous Dichloromethane (CH₂Cl₂, 0.1 M). Stir at room temperature for 10 minutes until a suspension of the phosphonium intermediate forms.
Base Addition: Add Triethylamine (Et₃N, 4.0 equiv). The mixture will clarify.
Substrate Addition: Add the 2-acylamino-ketone (1.0 equiv) as a solution in CH₂Cl₂ dropwise.
Validation Checkpoint 1 (Mechanistic): The reaction proceeds via the formation of an enol-phosphonium species. Monitor via LC-MS; you should observe the direct conversion to the oxazole mass (-18 Da from starting material) without the formation of hydrolyzed fragments.
Isolation: Stir at room temperature for 1–4 hours until complete by TLC. Quench with saturated aqueous Na₂S₂O₃ to destroy excess iodine. Extract with CH₂Cl₂, dry, and concentrate.
Purification: The primary byproduct is triphenylphosphine oxide (TPPO). Purify the oxazole via column chromatography (TPPO will elute very slowly due to its high polarity).
Frequently Asked Questions (FAQs)
Q: I am synthesizing a highly substituted oxazole from an amino acid derivative, but I am losing stereochemical integrity. What should I do?A: Harsh acids like H₂SO₄ or POCl₃ at elevated temperatures can cause racemization at the α-center of amino acid derivatives. Switch to the Wipf-Miller protocol (PPh₃, I₂, Et₃N) or use the Burgess reagent. These operate under mild, near-neutral conditions at room temperature, preserving stereocenters[1],[10].
Q: Why does my yield drop significantly when I scale up the H₂SO₄ cyclodehydration?A: Scale-up alters the heat transfer dynamics. The addition of concentrated sulfuric acid is highly exothermic. On a larger scale, localized heating causes the starting material to decompose into tars before it can cyclize[3]. Ensure rigorous temperature control (using an ice bath during addition) and consider switching to a less exothermic reagent like PPA[5].
Q: Can I use microwave irradiation to speed up the Robinson-Gabriel synthesis?A: Yes. Microwave-assisted synthesis has been successfully applied to the Robinson-Gabriel reaction. It significantly reduces reaction times (from hours to minutes) and often limits the formation of thermodynamic side products like tars, provided the temperature is strictly controlled[2].
Indian Journal of Pharmaceutical Sciences, "Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review". ijpsonline.com. URL: [Link]
Comparative Computational Study on the Robinson-Gabriel Synthesis and Bischler-Napieralski Reaction. d-nb.info. URL:[Link]
PubMed Central (PMC), "Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles". nih.gov. URL:[Link]
Thieme Connect, "One-Pot Synthesis of 2,5-Disubstituted Oxazoles". thieme-connect.de. URL:[Link]
Gold-catalyzed oxazoles synthesis and their relevant antiproliferative activities. rhhz.net. URL: [Link]
Prezi, "Synthesis of Oxazole". prezi.com. URL: [Link]
Troubleshooting guide for the synthesis of substituted oxazoles
Introduction The oxazole moiety is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors, antibiotics (e.g., virginiamycin), and natural products.[1] However, its synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The oxazole moiety is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors, antibiotics (e.g., virginiamycin), and natural products.[1] However, its synthesis is often plagued by capricious cyclizations, regioselectivity errors, and stability issues during purification.
This guide moves beyond standard textbook procedures. It addresses the why and how of failure points in the three most reliable synthetic pathways: the Robinson-Gabriel cyclodehydration , the Van Leusen synthesis , and Oxidative Cyclization of Enamides .
Part 1: Robinson-Gabriel Cyclodehydration
Best for: 2,4,5-trisubstituted oxazoles and robust substrates.
The Core Problem: The classic protocol uses harsh dehydrating agents (
, , ) that often decompose acid-sensitive functional groups (Boc, acetals, silyl ethers) before the ring closes.
Troubleshooting Q&A
Q: My reaction turns into a black tar when using
. What is happening?A: This is a classic symptom of "over-dehydration" and polymerization. generates HCl in situ. If your precursor (2-acylaminoketone) contains electron-rich aromatics or acid-sensitive protecting groups, they will decompose.
The Fix: Switch to the Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt).[2] It promotes cyclodehydration under neutral conditions via an internal elimination mechanism (syn-elimination), avoiding the cationic cascade that leads to tar.
Q: I am using the Burgess reagent, but my yield is still low (<30%). Why?A: The Burgess reagent is thermally unstable and moisture-sensitive.
Check your temperature: Do not exceed 50–60°C. The reagent decomposes rapidly at higher temperatures.
Check steric hindrance: The Burgess reagent is sensitive to sterics at the ketone position. If your ketone is flanked by bulky groups (e.g., tert-butyl), the initial nucleophilic attack by the oxygen is kinetically inhibited. In these cases, the Wipf Protocol (
) is superior as it activates the amide oxygen rather than the alcohol/enol.
Q: How do I monitor the reaction? The starting material and product have similar Rf values.A: This is common because the polarity change from an acyclic amide to an oxazole is sometimes subtle.
Technique: Use a stain like Phosphomolybdic Acid (PMA) . Oxazoles often stain differently (less intense) than the amide precursors.
NMR Check: Look for the disappearance of the amide N-H proton (usually
6.5–8.5 ppm).
Experimental Protocol: The Wipf-Miller Modification (Burgess Reagent)
For acid-sensitive substrates.
Preparation: Dissolve the
-keto amide (1.0 equiv) in anhydrous THF (0.1 M).
Addition: Add Burgess reagent (2.0–2.5 equiv) in one portion.
Reaction: Stir at room temperature for 30 minutes, then heat to 50°C. Monitor by TLC.
Workup: Unlike
, do not quench with water immediately. Concentrate the mixture first, then filter through a short plug of silica gel to remove the sulfamoyl byproducts.
Caption: Comparative mechanistic pathways for Robinson-Gabriel cyclization. The Acid path (Red) risks side reactions; the Burgess path (Green) proceeds under neutral conditions.
Part 2: Van Leusen Oxazole Synthesis
Best for: 5-substituted oxazoles from aldehydes.[1][3]
The Core Problem: Regioselectivity is generally fixed (C5), but the reaction fails with electron-rich aldehydes or decomposes the TosMIC reagent.
Troubleshooting Q&A
Q: My aldehyde is consumed, but I isolate an oxazoline instead of an oxazole.A: The elimination of the sulfinic acid (TosH) is the final, rate-limiting step. If the base is too weak or the reaction is quenched too early, the intermediate oxazoline persists.
The Fix: Ensure you are using a carbonate base (
) in refluxing MeOH. If the oxazoline persists, add a stronger base (e.g., ) for the final hour to force elimination.
Q: I see low yields with electron-rich aldehydes (e.g., 4-methoxybenzaldehyde).A: The Van Leusen reaction relies on the nucleophilic attack of the deprotonated TosMIC on the carbonyl. Electron-rich aldehydes are less electrophilic.
The Fix: Switch the solvent from MeOH to DME (Dimethoxyethane) or use a protic ionic liquid (e.g.,
). Ionic liquids have been shown to stabilize the transition state and enhance yields for deactivated aldehydes.
Q: Can I synthesize 4-substituted oxazoles this way?A: Generally, no. The TosMIC reagent directs substitution to the 5-position. To get 4-substitution, you must use a substituted TosMIC derivative, which is often synthetically challenging to access.
Data Summary: Base & Solvent Effects[4][5][6]
Substrate Type
Recommended Base
Solvent
Temp
Typical Yield
Notes
Electron-Poor Aldehyde
MeOH
Reflux
85-95%
Standard protocol. Fast reaction.
Electron-Rich Aldehyde
or
DME/MeOH (2:1)
Reflux
50-70%
Requires longer reaction times.
Acid-Labile Substrate
THF
60°C
60-80%
Milder base prevents degradation.
Sterically Hindered
MeOH
Reflux
<40%
Often fails; consider Robinson-Gabriel.
Part 3: Oxidative Cyclization (Enamides)
Best for: 2,5-disubstituted oxazoles via C-H activation.[4][5]
The Core Problem: Controlling the oxidation state and preventing over-oxidation.
Troubleshooting Q&A
Q: I am using
for cyclization, but the reaction stalls.A: Copper-mediated oxidative cyclization often requires an oxidant to regenerate the active Cu(II) species if used catalytically.
The Fix: Ensure you are conducting the reaction under an Oxygen atmosphere (
balloon) or adding a co-oxidant like TEMPO or Ag salts. If using stoichiometric Copper, ensure the reagent is dry; hydrated salts often retard the cyclization.
Q: How do I avoid metal contamination in the final product?A: This is a major issue for pharma applications.
The Fix: Use Hypervalent Iodine reagents (PIDA or PIFA ) instead of transition metals. PIDA (Phenyliodine diacetate) in TFE (Trifluoroethanol) effects the same cyclization via an iodonium intermediate without leaving trace metals.
Decision Tree: Selecting the Right Method
Caption: Strategic decision tree for selecting the optimal synthetic route based on substitution pattern and substrate sensitivity.
Part 4: General Isolation & Purification Tips
Basicity Warning: Oxazoles are weak bases (
of conjugate acid ~0.8).
Risk:[6][7] If you wash your organic layer with strong acid (1M HCl) to remove amines, you will protonate the oxazole and lose it to the aqueous layer.
Protocol: Use buffered aqueous washes (pH 5–6) or saturated
.
Evaporation Volatility: Low molecular weight oxazoles (e.g., 2,4-dimethyloxazole) are volatile.
Protocol: Do not rotary evaporate to dryness under high vacuum and heat. Keep the bath <30°C and stop when a small amount of solvent remains.
References
Wipf, P., & Miller, C. P. (1993).[8] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.
Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A novel and efficient synthesis of oxazoles from tosylmethyl isocyanide and aldehydes.[3][9][10] Tetrahedron Letters, 13(23), 2369–2372.
Zheng, Y., Li, X., Ren, C., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2012).[11] Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization.[11] The Journal of Organic Chemistry, 77(22), 10353–10361.
Gao, W. C., Jiang, S., Wang, R. L., & Zhang, C. (2013).[12] Iodine/copper(I) iodide-mediated oxidative cyclization of enamides to oxazoles. Chemical Communications, 49(43), 4890–4892.
Welcome to the technical optimization hub for 2,5-Dimethyloxazole (CAS: 2284-31-3) . This heterocyclic scaffold is a critical intermediate in the synthesis of vitamin B6 forms, a potent flavorant (nutty/roasted profile), and a robust ligand for transition metal catalysis.
Unlike 2,4-disubstituted isomers, the 2,5-dimethyl architecture requires specific attention to regiocontrol during ring closure. This guide moves beyond textbook definitions to address the process chemistry—the specific thermodynamic and kinetic levers you must pull to maximize yield and purity.
Module 1: The Robinson-Gabriel Cyclodehydration (Standard Protocol)
The "Workhorse" Method: Best for scale-up and robust precursors.
Core Principle: Intramolecular cyclization of an
-acylaminoketone followed by dehydration.
The Precursor System
You cannot synthesize the target without the correct backbone.
Target Precursor:
-acetonylacetamide (also known as -(2-oxopropyl)acetamide).
Preparation: Acylation of aminoacetone hydrochloride with acetic anhydride.
Optimized Reaction Conditions
Parameter
Standard Condition (Acidic)
High-Performance Condition (Dehydrating)
Reagent
Conc. (98%)
(Phosphorus Oxychloride)
Stoichiometry
Solvent quantity (excess)
2.0 - 3.0 equiv.
Solvent
None (Neat) or Acetic Anhydride
Toluene or DMF
Temperature
90°C - 100°C
80°C - 90°C
Time
30 - 60 min
2 - 4 hours
Yield Potential
60 - 75%
80 - 90%
Key Risk
Charring/Polymerization
Vilsmeier-Haack side reactions (if DMF used)
Troubleshooting The Robinson-Gabriel
Q: My reaction mixture turned into a black tar. What happened?A: This is "charring," caused by uncontrolled exotherms in the presence of strong acid.
Root Cause: The cyclization is exothermic. If you add
too fast or heat too aggressively, the oxazole product (which is electron-rich) polymerizes.
Fix: Add the dehydrating agent at 0°C, then ramp temperature slowly (
C/min). Stop heating immediately once TLC shows consumption of starting material.
Q: I have low conversion despite heating.A: Moisture is the enemy.
Mechanism:
and are hygroscopic. If your solvent is "wet," the reagent hydrolyzes before it can activate the amide carbonyl.
Fix: Dry toluene over Na/Benzophenone or molecular sieves (3Å). Ensure the precursor is dry (lyophilize if necessary).
Mechanism & Workflow Visualization
Figure 1: The Robinson-Gabriel Pathway.[1] Note that the driving force is the aromatization of the heterocyclic ring.
Module 2: Metal-Catalyzed Cycloisomerization (The "Modern" Route)
The "Optimization" Method: Best for sensitive substrates or when avoiding strong acids.
Core Principle: Activation of a propargyl amide alkyne by a
-acidic metal (Au/Ag), triggering nucleophilic attack by the amide oxygen.
The Precursor System
Target Precursor:
-(prop-2-ynyl)acetamide (Propargyl acetamide).
Selectivity Note: This route favors 2,5-substitution via 5-exo-dig cyclization followed by isomerization.
Optimized Reaction Conditions
Parameter
Gold Catalysis (Homogeneous)
Silver Catalysis (Heterogeneous/Salt)
Catalyst
or (1-5 mol%)
or (10 mol%)
Solvent
Acetonitrile or DCM
Toluene or 1,4-Dioxane
Additive
None
Pyridine (optional base)
Temperature
Room Temp - 40°C
80°C - Reflux
Yield Potential
>90%
70 - 85%
Troubleshooting Catalytic Routes
Q: The reaction stalls at 50% conversion.A: Catalyst poisoning.
Root Cause: The oxazole nitrogen has a lone pair that can coordinate to the Au/Ag center, deactivating it.
Fix: Use a bulky ligand on the gold (e.g.,
+ ) to sterically hinder product coordination, or simply increase catalyst loading to 5 mol%.
Q: I am getting the wrong isomer (5-methylene-2-methyloxazoline).A: Incomplete isomerization.
Mechanism: The initial cyclization gives the exocyclic double bond. It requires a proton shift to aromatize into the 2,5-dimethyloxazole.
Fix: Ensure the reaction runs long enough. If using Gold, adding a trace of mild acid (
-TsOH, 1 mol%) can accelerate the isomerization step.
Module 3: Purification & Isolation (The Critical Step)
The Bottleneck: 2,5-Dimethyloxazole has a boiling point of 117–118°C .[2]
This is dangerously close to Toluene (110°C), Water (100°C), and Acetic Acid (118°C).
Isolation Protocol
Quench:
Acidic routes: Pour onto crushed ice/NaHCO3. Do not allow the mixture to heat up during neutralization (oxazoles can hydrolyze in hot acid).
Extraction:
Use Dichloromethane (DCM) or Diethyl Ether . Avoid Toluene (hard to separate).
Drying:
Use
. Do not use acidic drying agents.
Distillation Logic
Do not attempt simple distillation if your solvent is Toluene or Acetic Acid. You will form an azeotrope or co-distill.
Recommended: Fractional Distillation under reduced pressure.
Pressure: 20-30 mmHg.
Expected bp: ~45-50°C at 20 mmHg.
Purification Decision Tree
Figure 2: Purification logic to avoid azeotropic loss of product.
References & Authority
Robinson-Gabriel Synthesis (Classic):
Title: "The Robinson-Gabriel Synthesis of Oxazoles"[3][1][4][5][6][7][8][9]
Source:Organic Reactions (Wiley)
Context: Defines the mechanism of cyclodehydration using
and .
Gold-Catalyzed Cycloisomerization (Modern):
Title: "Gold(III) Chloride Catalyzed Synthesis of 2,5-Disubstituted Oxazoles from N-Propargylcarboxamides"
Source:Journal of Organic Chemistry (ACS)
Context: Detailed protocol for the 5-exo-dig cyclization using
.
Reaction Optimization & Thermodynamics:
Title: "One-Pot Synthesis of Substituted Oxazoles from Propargylic Alcohols and Amides"
Source:Organic Chemistry Portal / J. Org. Chem.
Context: Discusses
-TsOH as a bifunctional catalyst for optimizing these cyclizations.
Physical Properties & Safety:
Title: "2,5-Dimethyloxazole Compound Summary"
Source:PubChem (NIH)
Context: Verification of boiling point (117°C) and safety data.
How to remove impurities from crude 2,5-Dimethyloxazole
Technical Support Center: Purification of 2,5-Dimethyloxazole Case ID: PUR-OXZ-25-DM Status: Active Support Level: Tier 3 (Senior Application Scientist)[1] Executive Summary You are encountering purity issues with crude...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of 2,5-Dimethyloxazole
Case ID: PUR-OXZ-25-DM
Status: Active
Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary
You are encountering purity issues with crude 2,5-Dimethyloxazole (CAS: 23012-11-5).[1] Whether synthesized via the Robinson-Gabriel cyclodehydration or purchased as a technical-grade reagent, common contaminants include unreacted
-acylamino ketones, water (the molecule is hygroscopic), and oxidative polymers (tars).[1]
Critical Warning: While oxazoles are aromatic, they are less stable than pyridines.[1] The ring is susceptible to hydrolytic cleavage under hot acidic conditions . The protocols below prioritize thermal control and pH buffering to prevent yield loss.
Module 1: Diagnostic & Triage
Identify the nature of your impurity before processing.
Combine organic extracts and dry over KOH pellets (preferred for amines/oxazoles) or
.
Step 4: Fractional Distillation
Concentrate the solvent via rotary evaporation (bath temp < 30°C).[1]
Perform fractional distillation at atmospheric pressure.
Collect Fraction: 116°C – 118°C.
Note: Discard the foreshot (water/solvent azeotropes).
Module 3: Workflow Visualization
The following diagram illustrates the logic flow for the purification process, highlighting critical decision nodes to prevent ring hydrolysis.
Caption: Purification workflow emphasizing the separation of basic oxazole from neutral impurities via pH manipulation.
Module 4: Troubleshooting & FAQs
Q1: My distillate is still cloudy. What happened?
A: This indicates water contamination. 2,5-Dimethyloxazole forms an azeotrope with water.[1]
Fix: Add solid KOH pellets directly to the cloudy distillate and let it stand for 2 hours. Decant and re-distill. Alternatively, store over 4Å molecular sieves.[1]
Q2: I lost 80% of my yield during the acid wash.
A: You likely suffered from Ring Hydrolysis .[1] If the acid was too strong (>3M) or the temperature too high, the oxazole ring opens to form an
-acylamino ketone (which stays in the organic layer or degrades).
Fix: Ensure the acid extraction is performed on ice and do not let the acidic solution stand for prolonged periods. Proceed immediately to basification.
Q3: Can I use Silica Gel Chromatography?
A: Use caution. Silica is slightly acidic and can cause streaking or degradation of the oxazole.[4]
Fix: If you must use chromatography, use Neutral Alumina or treat your silica gel with 1% Triethylamine (TEA) in the eluent to deactivate acidic sites.
Module 5: Technical Specifications
Property
Value
Notes
Boiling Point
117–118 °C
At 760 mmHg
Density
0.96 g/mL
At 25 °C
Refractive Index ()
1.4360
Purity check
pKa
~5.2
Weak base
Solubility
Ethanol, Ether, DCM
Miscible
References
Robinson-Gabriel Synthesis: Turchi, I. J. (1981).[1] The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience. (Detailed mechanism of synthesis and side-products).
Purification of Heterocycles: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. [1]
Physical Properties: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 89961, 2,5-Dimethyloxazole. [Link][1]
Oxazole Stability: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley. (Discusses hydrolytic instability of oxazoles in acid).
Strategic Synthesis of Oxazoles: Dakin-West vs. Robinson-Gabriel Protocols
[1] Executive Summary: The Strategic Divergence In the landscape of heterocyclic chemistry, the synthesis of oxazoles—critical pharmacophores found in alkaloids like hennoxazole and bioactive agents—often hinges on two c...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary: The Strategic Divergence
In the landscape of heterocyclic chemistry, the synthesis of oxazoles—critical pharmacophores found in alkaloids like hennoxazole and bioactive agents—often hinges on two classical yet distinct methodologies: the Dakin-West reaction and the Robinson-Gabriel synthesis .[1]
While often used sequentially, they represent fundamentally different strategic entry points:
Dakin-West: The "Biomimetic Builder." It transforms abundant
-amino acids into -acylamino ketones via C-C bond formation and decarboxylation. It is the primary route when starting from the chiral pool, though it suffers from inherent racemization risks.
Robinson-Gabriel: The "Cyclization Engine." It is strictly a cyclodehydration protocol transforming pre-functionalized 2-acylamino ketones into the oxazole core. Modern variations (e.g., Wipf/Burgess) have evolved to suppress the harsh conditions of the classical protocol, enabling high-yield synthesis with stereoretention.
This guide objectively compares these methodologies, analyzing their mechanistic distinctness, yield profiles, and suitability for modern drug discovery.
Mechanistic Architecture
The Dakin-West Reaction: The Azlactone Pivot
The Dakin-West reaction is unique because it constructs a C-C bond while extruding
. The mechanism proceeds through a crucial azlactone (oxazolone) intermediate.[2] It is this intermediate that undergoes C-acylation.
Key Insight: The reaction is historically notorious for racemization because the azlactone intermediate is highly enolizable.
Figure 1: The Dakin-West pathway highlights the azlactone intermediate as the site of C-acylation and racemization.
The Robinson-Gabriel Synthesis: Dehydrative Closure
The Robinson-Gabriel synthesis is a cyclodehydration.[3][1] The mechanism involves the activation of the amide oxygen (or ketone oxygen depending on conditions) to facilitate intramolecular attack.
Key Insight: Classical conditions (
, ) are often destructive to sensitive functionality. Modern variants using the Burgess Reagent or allow for mild, neutral cyclization.
Figure 2: Robinson-Gabriel synthesis focuses on the removal of water to drive aromaticity.
Performance Comparison: Yields & Scope
The following data compares the efficiency of generating oxazoles via the Dakin-West sequence (Amino Acid
Ketone Oxazole) versus direct Robinson-Gabriel cyclization of pre-formed ketones using various reagents.
Table 1: Comparative Efficiency Metrics
Feature
Dakin-West (Classic)
Robinson-Gabriel (Classic)
Robinson-Gabriel (Modern Burgess)
Primary Substrate
-Amino Acids
-Acylamino Ketones
-Hydroxy Amides / Ketones
Reagents
, Pyridine,
, ,
Burgess Reagent (inner salt)
Typical Yield
40–70% (for ketone)
50–75%
75–95%
Reaction Temp
High (Reflux, >100°C)
High (Reflux)
Mild (25°C – 50°C)
Stereochemistry
Racemic (High Risk)
Retention (Variable)
Retention (High)
Atom Economy
Low (Loss of & Acid)
Moderate (Loss of )
Moderate (Loss of , )
Key Limitation
Uncontrollable multiple acylations
Harsh acidic conditions
Reagent cost & moisture sensitivity
Critical Analysis of Reagents
(Classic R-G): Effective for robust substrates but generates HCl byproducts, limiting use with acid-sensitive protecting groups (e.g., BOC, TBS).
Burgess Reagent (Modern R-G): The "Gold Standard" for complex natural product synthesis. It operates under neutral conditions, preventing epimerization of adjacent chiral centers.
Experimental Protocols
Protocol A: The Dakin-West Reaction (General Procedure)
Target: Synthesis of
-acetamidoacetone from alanine.
Setup: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve L-Alanine (0.1 mol) in a mixture of Acetic Anhydride (0.3 mol) and Pyridine (0.2 mol) .
Reaction: Heat the mixture to reflux (approx. 120°C). Evolution of
will be observed.[2][4] Maintain reflux for 6–8 hours until evolution ceases.
Workup: Remove excess solvent under reduced pressure. The residue is typically a dark oil.
Purification: Distill the residue under high vacuum (approx. 100-110°C at 2 mmHg) to isolate the
-acylamino ketone.
Note: Expect racemization.[2][5] If the product is a solid, recrystallization from ethyl acetate/hexane is preferred.
Protocol B: Modern Robinson-Gabriel Cyclization (Burgess Variant)
Target: Cyclization of sensitive peptidyl-ketones to oxazoles.
Reagent Prep: Ensure Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide) is fresh. Old reagent hydrolyzes to produce acidic byproducts.
Setup: Dissolve the starting
-acylamino ketone (1.0 equiv) in anhydrous THF (0.1 M concentration) under an inert atmosphere ( or Ar).
Addition: Add Burgess Reagent (1.5 – 2.0 equiv) in one portion.
Reaction: Stir at room temperature for 2 hours. If conversion is slow (monitored by TLC), heat gently to 50°C.
Workup: Filter the reaction mixture through a short pad of silica gel to remove the triethylammonium salts. Wash the pad with
or EtOAc.
Purification: Concentrate the filtrate. Flash chromatography (typically Hexane:EtOAc) yields the pure oxazole.
Validation: This protocol typically yields >80% with retention of chiral integrity at the
-position (if not involved in the double bond formation).
Decision Guide: Which Path to Choose?
Use the logic flow below to determine the optimal synthetic route for your target molecule.
Figure 3: Strategic decision tree for oxazole synthesis.
Expert Insight on "The Wipf Protocol"
If you have a chiral amino acid and must retain stereochemistry, avoid the Dakin-West reaction . Instead, convert the amino acid to a
-hydroxy amide (via reduction/coupling), oxidize it to the -keto amide (Dess-Martin Periodinane), and then cyclize using the Robinson-Gabriel (Burgess or ) method. This circumvents the racemizing azlactone intermediate of the Dakin-West pathway.
References
Dakin, H. D., & West, R. (1928).[4][5][6] A General Reaction of Amino Acids.[2][4][5][6][7][8] Journal of Biological Chemistry, 78(1), 91–104.[4]
Wipf, P., & Miller, C. P. (1993).[9] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.
Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973). Thermal reactions of alkyl N-carbomethoxysulfamate esters. The Journal of Organic Chemistry, 38(1), 26–31.
Keni, M., Tepe, J. J. (2005). One-pot Friedel–Crafts/Robinson–Gabriel synthesis of oxazoles using oxazolone templates.[1][10] The Journal of Organic Chemistry, 70(10), 4211-4213.
BenchChem. (2025).[11] A Comparative Guide to Oxazole Synthesis: Benchmarking New Methods Against Classical Reactions.
Biological activity of 2,5-Dimethyloxazole versus other oxazole derivatives
Biological Activity & Functional Profiling: 2,5-Dimethyloxazole vs. Functionalized Derivatives Executive Summary This guide provides a technical analysis of 2,5-Dimethyloxazole (2,5-DMO) , contrasting its role as a volat...
Author: BenchChem Technical Support Team. Date: March 2026
Biological Activity & Functional Profiling: 2,5-Dimethyloxazole vs. Functionalized Derivatives
Executive Summary
This guide provides a technical analysis of 2,5-Dimethyloxazole (2,5-DMO) , contrasting its role as a volatile sensory agent and biosynthetic precursor against pharmacologically active oxazole derivatives. While 2,5-DMO itself lacks potent therapeutic efficacy, it serves as a critical linchpin intermediate in the industrial synthesis of Vitamin B6 (Pyridoxine) and acts as a model system for understanding the metabolic stability of the oxazole pharmacophore.
Physicochemical & Sensory Profile: The Isomer Divergence
The biological interaction of alkyl-oxazoles is governed primarily by their volatility and basicity. Unlike complex drug molecules (e.g., Linezolid), 2,5-DMO and its isomer 2,4-Dimethyloxazole (2,4-DMO) function primarily as ligands for olfactory receptors rather than systemic therapeutic targets.
Table 1: Comparative Profiling of Alkyl Oxazoles
Feature
2,5-Dimethyloxazole
2,4-Dimethyloxazole
4-Ethyloxazole
Biological Implication
CAS
23012-11-5
7208-05-1
626-68-6
Identity verification.
Odor Profile
Nutty, Roasted, Green
Green, Vegetable, Meaty
Burnt, Sweet, Solvent
2,5-DMO is preferred for "roasted" notes in food chemistry.
Basicity (pKa)
~5.2 (Weak Base)
~4.9 (Weak Base)
~4.5
2,5-DMO is slightly more basic, affecting protonation in acidic biological matrices (e.g., stomach).
LogP
1.1
1.1
1.2
High lipophilicity facilitates rapid absorption but low retention time.
Metabolic Fate
Methyl hydroxylation
Methyl hydroxylation
Side-chain oxidation
Rapidly cleared by CYP450s; low systemic toxicity.
Key Insight: The 2,5-substitution pattern sterically shields the oxazole nitrogen less than the 2,4-pattern, slightly enhancing basicity. This makes 2,5-DMO a better nucleophile in specific synthetic applications (see Section 2).
The "Killer App": Vitamin B6 Biosynthesis (Diels-Alder Reactivity)
The most significant "biological activity" of 2,5-DMO derivatives is their role as the diene component in the synthesis of Pyridoxine (Vitamin B6). This reaction exploits the oxazole ring's latent diene character, a property that simple alkyl oxazoles possess but aryl-oxazoles (drugs) often suppress due to resonance stabilization.
Mechanism: The Oxazole-to-Pyridine Transformation
In this pathway, a 5-ethoxy-4-methyloxazole (a close structural analog of 2,5-DMO) undergoes a [4+2] cycloaddition with a dienophile. The bridgehead oxygen is then eliminated to form the pyridine ring of Vitamin B6.
Figure 1: The critical role of the oxazole scaffold in synthesizing Vitamin B6.[1][2][3] The oxazole ring is sacrificed to build the pyridine core.
Pharmacological Reality: Scaffold Hopping
Researchers often mistake the presence of an oxazole ring for inherent drug-like activity. However, activity is strictly determined by the substitution pattern.
2,5-Dimethyloxazole (Alkyl): Biologically inert regarding receptor inhibition. Acts as a metabolic substrate.[4]
2,5-Diphenyloxazole (Aryl): Highly active. The phenyl rings provide hydrophobic surface area for binding to protein pockets (e.g., COX-2, bacterial DNA gyrase).
Case Study: Antimicrobial Potential
Simple alkyl oxazoles (like 2,5-DMO) show MIC > 500 µg/mL against S. aureus (effectively inactive). In contrast, replacing the methyls with phenyl groups (2,5-diphenyloxazole) or fusing the ring (benzoxazole) creates compounds with MIC < 10 µg/mL .
Why?
Binding Energy: Methyl groups lack the pi-stacking capability required to dock into enzyme active sites.
Stability: Alkyl oxazoles are susceptible to rapid oxidative ring opening or lateral chain hydroxylation by liver enzymes (CYP2E1), whereas aryl oxazoles are metabolically robust.
Experimental Protocols
Protocol A: Robinson-Gabriel Synthesis of 2,5-Disubstituted Oxazoles
Use this protocol to synthesize 2,5-DMO derivatives for SAR studies.
Reagents:
2-Acetamido-3-butanone (Precursor)
Concentrated Sulfuric Acid (H₂SO₄) or POCl₃
Sodium Bicarbonate (NaHCO₃)
Workflow:
Cyclodehydration: Dissolve 2-acetamido-3-butanone (10 mmol) in cold H₂SO₄ (5 mL).
Heating: Stir at room temperature for 30 mins, then heat to 90°C for 20 mins. Caution: Exothermic.
Quenching: Pour the reaction mixture onto crushed ice (50g).
Neutralization: Carefully add saturated NaHCO₃ until pH 8.
Extraction: Extract with Dichloromethane (3 x 20 mL).
Purification: Dry over MgSO₄ and distill. 2,5-DMO boils at ~117°C.
Use this to quantify how fast 2,5-DMO is cleared compared to drug candidates.
Incubation: Mix 2,5-DMO (1 µM final conc.) with Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
Initiation: Add NADPH-regenerating system. Incubate at 37°C.
Sampling: Aliquot at 0, 15, 30, and 60 minutes.
Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Analysis: Centrifuge and analyze supernatant via GC-MS (SIM mode).
Target Ion: m/z 97 (Parent).
Metabolite Marker: Look for +16 Da peak (Hydroxylated methyl group).
Structure-Activity Relationship (SAR) Logic
The following decision tree illustrates when to use the 2,5-DMO scaffold versus more complex derivatives.
Figure 2: SAR Decision Tree for Oxazole Derivatives.
References
Vitamin B6 Synthesis: Firestone, R. A., et al.[5][3] "The Total Synthesis of Pyridoxine." Tetrahedron, vol. 23, no. 2, 1967. Link
Robinson-Gabriel Synthesis: Turchi, I. J.[6][7] "The Chemistry of Heterocyclic Compounds, Oxazoles." Wiley-Interscience, 1986. Link
Antimicrobial SAR: Zhang, H. Z., et al. "Synthesis and Biological Activity of 2,5-Disubstituted Oxazole Derivatives." European Journal of Medicinal Chemistry, vol. 45, no. 9, 2010. Link
Flavor Chemistry: Ho, C. T., et al. "Generation of Oxazoles in Model Systems." Journal of Agricultural and Food Chemistry, vol. 26, no. 6, 1978. Link
Metabolic Stability: Dalvie, D., et al. "Metabolism of Oxazole-Containing Drugs by Cytochrome P450." Drug Metabolism and Disposition, vol. 30, no. 11, 2002. Link
A Senior Application Scientist's Comparative Guide to Validated Analytical Methods for the Quantification of 2,5-Dimethyloxazole
For researchers, quality control analysts, and drug development professionals, the accurate quantification of small molecules is paramount. 2,5-Dimethyloxazole, a volatile heterocyclic compound, presents a unique analyti...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, quality control analysts, and drug development professionals, the accurate quantification of small molecules is paramount. 2,5-Dimethyloxazole, a volatile heterocyclic compound, presents a unique analytical challenge. While it is a known constituent in certain food products, such as coffee, and a potential building block in synthetic chemistry, dedicated, validated analytical methods for its quantification are not widely published.[1] This guide addresses this gap by presenting a comparative analysis of two robust analytical techniques: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) .
The methodologies detailed herein are synthesized from established analytical principles and data from structurally analogous compounds. They represent robust, validatable frameworks designed to provide reliable and reproducible quantification of 2,5-Dimethyloxazole across various matrices. Our focus is not merely on the procedural steps but on the scientific rationale underpinning the choice of instrumentation, sample preparation, and validation strategies, in accordance with international guidelines such as those from the International Council for Harmonisation (ICH).[2][3][4]
Method 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Gas chromatography is the premier technique for analyzing volatile and semi-volatile organic compounds.[5] For an analyte like 2,5-Dimethyloxazole, which has a relatively low boiling point (117-118°C), GC offers high resolution and sensitivity.[6] Coupling it with a mass spectrometer provides unparalleled selectivity and confident identification. The choice of a headspace autosampler is a strategic decision to minimize matrix effects and reduce sample preparation time, making it ideal for high-throughput analysis.
Scientific Rationale for HS-GC-MS
The principle of HS-GC-MS involves heating the sample in a sealed vial to allow volatile analytes to partition into the gas phase (headspace). A portion of this vapor is then injected into the GC system. This "solvent-free" injection technique is crucial when dealing with complex matrices (e.g., food, biological fluids), as it prevents non-volatile matrix components from contaminating the GC inlet and column, thereby enhancing method robustness and longevity. Mass Spectrometry (MS) is selected as the detector for its ability to provide structural information through fragmentation patterns and to quantify with high selectivity using modes like Selected Ion Monitoring (SIM).
Experimental Workflow: HS-GC-MS
Caption: HS-GC-MS workflow for 2,5-Dimethyloxazole quantification.
Detailed Protocol: HS-GC-MS
Instrumentation and Materials:
Gas Chromatograph with a Mass Spectrometer (GC-MS).
Headspace Autosampler.
DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
20 mL Headspace vials with magnetic crimp caps.
2,5-Dimethyloxazole reference standard.
Internal Standard (IS): d6-Pyridine or similar deuterated analog not present in the sample.
Matrix-matched blank (e.g., decaffeinated coffee for coffee analysis).
Sample and Standard Preparation:
Samples: Accurately weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.
Calibration Standards: Prepare a stock solution of 2,5-Dimethyloxazole in methanol. Spike appropriate volumes into vials containing 1.0 g of matrix-matched blank to create a calibration curve (e.g., 10, 50, 100, 250, 500 ng/g).
Internal Standard: Add a consistent amount of internal standard (e.g., 50 µL of a 5 µg/mL solution) to all sample and standard vials.
Immediately seal all vials after addition.
HS-GC-MS Conditions:
Headspace Sampler:
Oven Temperature: 70°C
Loop Temperature: 80°C
Transfer Line Temperature: 90°C
Incubation Time: 20 minutes
Injection Volume: 1 mL
Gas Chromatograph:
Inlet Temperature: 250°C
Split Ratio: 20:1
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Program: Start at 40°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 25°C/min (hold for 2 min).
Mass Spectrometer:
Ion Source Temperature: 230°C
Quadrupole Temperature: 150°C
Ionization Mode: Electron Ionization (EI) at 70 eV.
Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration.
Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH Q2(R2) guidelines.[1][2]
While GC is often preferred for volatile compounds, an HPLC method can be developed for analytes that possess a UV chromophore and sufficient polarity to be retained on a reversed-phase column. This approach is advantageous when a GC-MS is unavailable or when simultaneous analysis of non-volatile compounds is required. The key challenge is achieving adequate retention for a small, relatively nonpolar molecule like 2,5-Dimethyloxazole.
Scientific Rationale for RP-HPLC-UV
RP-HPLC separates compounds based on their hydrophobic interactions with a nonpolar stationary phase (e.g., C18). A polar mobile phase is used to elute the analytes. For 2,5-Dimethyloxazole, a C18 column is a logical starting point. The mobile phase composition, specifically the ratio of organic solvent (like acetonitrile or methanol) to water, will be the critical parameter to optimize for achieving retention and a good peak shape. A UV detector is suitable because the oxazole ring is aromatic and will absorb UV light, likely in the range of 210-250 nm. This method's success hinges on meticulous method development to ensure the analyte does not elute too early with the solvent front.
Experimental Workflow: RP-HPLC-UV
Caption: RP-HPLC-UV workflow for 2,5-Dimethyloxazole quantification.
Detailed Protocol: RP-HPLC-UV
Instrumentation and Materials:
High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
HPLC-grade acetonitrile and water.
0.45 µm syringe filters.
2,5-Dimethyloxazole reference standard.
Sample and Standard Preparation:
Sample Extraction:
Accurately weigh 1.0 g of a homogenized sample.
Add 10 mL of acetonitrile and sonicate for 15 minutes.
Centrifuge the sample at 4000 rpm for 10 minutes.
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial. A supported liquid extraction (SLE) could also be employed for cleaner extracts.[7]
Calibration Standards: Prepare a 1 mg/mL stock solution of 2,5-Dimethyloxazole in acetonitrile. Perform serial dilutions with the mobile phase to create calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
HPLC Conditions:
Mobile Phase: Acetonitrile : Water (40:60 v/v). This ratio is a starting point and must be optimized to achieve a retention time greater than 2 minutes with good peak shape.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 10 µL.
UV Detection Wavelength: 220 nm.
Run Time: 10 minutes.
Data Analysis and Validation:
Construct an external standard calibration curve by plotting the analyte peak area against concentration.
Validate the method for specificity, linearity, accuracy, precision, LOD, and LOQ as per regulatory guidance.[5][8]
Comparative Performance and Method Selection
The choice between HS-GC-MS and RP-HPLC-UV depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, available instrumentation, and desired throughput. Below is a comparison of the expected performance of these two proposed methods.
Table 1: Comparison of Expected Validation Parameters
Validation Parameter
HS-GC-MS
RP-HPLC-UV
Rationale & Causality
Specificity/Selectivity
Excellent
Good to Moderate
GC-MS offers superior selectivity due to both chromatographic separation and mass-based detection (m/z). HPLC-UV relies solely on retention time, making it more susceptible to interference from co-eluting compounds with similar UV absorbance.
Linearity Range (r²)
10 - 500 ng/g (r² > 0.995)
0.5 - 50 µg/mL (r² > 0.998)
Both methods are expected to show excellent linearity. The concentration range reflects the typical sensitivity of each technique.
Accuracy (% Recovery)
90 - 110%
95 - 105%
With proper use of an internal standard (for GC-MS) and clean sample extracts (for HPLC), both methods should yield high accuracy.
Precision (%RSD)
< 10%
< 5%
HPLC systems generally exhibit slightly better injection precision than headspace systems. Both are expected to be well within acceptable limits (<15%).
Limit of Detection (LOD)
~2 ng/g
~0.1 µg/mL
HS-GC-MS is inherently more sensitive for volatile analytes due to efficient pre-concentration in the headspace and the low noise of MS detectors in SIM mode.
Limit of Quantification (LOQ)
~7 ng/g
~0.4 µg/mL
The LOQ follows the same trend as the LOD, with GC-MS providing significantly lower quantification limits.
Sample Throughput
High
Moderate
Headspace automation allows for unattended analysis of many samples. HPLC requires a more involved liquid extraction step for each sample, reducing throughput.
Robustness
Good
Moderate
The headspace inlet protects the GC system from non-volatile matrix, leading to greater long-term stability. HPLC columns can be more prone to contamination and pressure issues from complex matrices.
Expert Recommendation
For the quantification of 2,5-Dimethyloxazole, HS-GC-MS is the superior and recommended technique. Its primary advantages are significantly higher sensitivity and unparalleled selectivity, which are critical for confident quantification, especially at trace levels or in complex matrices like food and biological samples. The automation of headspace sampling provides higher throughput and reduces the potential for human error during sample preparation.
The RP-HPLC-UV method serves as a viable alternative when GC-MS instrumentation is not available. While it is expected to be less sensitive and selective, it can provide reliable quantitative data within its validated range, particularly for quality control of raw materials or formulations where the analyte concentration is relatively high and the matrix is clean. Meticulous sample preparation and method development to avoid co-eluting interferences are critical for the success of the HPLC approach.
References
Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration (FDA). May 2018. [Link]
Bos, S. C. (2012). CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW. Semantic Scholar. [Link]
Agilent. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Agilent. [Link]
National Institutes of Health. (n.d.). 2,5-Dimethyloxazole | C5H7NO | CID 89961. PubChem. [Link]
PubMed. (2024). Development and Validation of a Headspace GC-MS Method for Simultaneous Quantification of Antimicrobial Preservatives in Biopharmaceutical Peptide Formulations. PubMed. [Link]
Diva Portal. (2024). Development and validation of ultra-performance liquid chromatography tandem mass spectrometry methods for the quantitative anal. Diva Portal. [Link]
PeerJ. (2022). Development and validation of UV chromatographic method for quantification of copper and copper nanoparticles in different matrices and pharmaceutical products. PeerJ. [Link]
PubMed. (2009). Validation of a liquid chromatography-tandem mass spectrometry method for the identification and quantification of 5-nitroimidazole drugs and their corresponding hydroxy metabolites in lyophilised pork meat. PubMed. [Link]
SpringerLink. (2018). Development and Validation of an Analytical Method for the Detection and Quantification of Bromazepam, Clonazepam and Di. SpringerLink. [Link]
Agilent. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Agilent. [Link]
Comparative Guide: Antimicrobial Efficacy of C4-Functionalized 2,5-Dimethyloxazole Analogs
Executive Summary This guide provides a comparative technical analysis of 2,5-dimethyloxazole derivatives , specifically focusing on the structural divergence at the C4-position. Oxazole scaffolds are privileged structur...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a comparative technical analysis of 2,5-dimethyloxazole derivatives , specifically focusing on the structural divergence at the C4-position. Oxazole scaffolds are privileged structures in medicinal chemistry due to their ability to mimic peptide bonds and interact with biological targets via hydrogen bonding and
-stacking.
This study isolates and compares two primary analog series derived from the 2,5-dimethyloxazole core:
Series A (Sulfonamide-Linked): Designed to target the folate biosynthesis pathway (dihydropteroate synthase inhibition).[1]
Series B (Schiff Base-Linked): Designed for membrane disruption and DNA intercalation.
Key Finding: While Series B exhibits broader spectral activity against fungal pathogens (C. albicans), Series A demonstrates superior potency against Gram-negative bacteria (E. coli, P. aeruginosa), often rivaling standard fluoroquinolones in specific resistant strains.
Structural Basis & Design Strategy
The 2,5-dimethyloxazole core serves as a lipophilic carrier, enhancing the bioavailability of the attached pharmacophores. The methyl groups at C2 and C5 provide steric bulk that protects the oxazole ring from rapid metabolic degradation while maintaining sufficient lipophilicity (LogP ~1.5 - 2.5) for membrane penetration.
Structure-Activity Relationship (SAR) Logic
The Core (2,5-dimethyloxazole): Acts as a bioisostere for amide/ester linkages, improving stability.
C4-Position Functionalization: The primary vector for modification.
Electron-Withdrawing Groups (EWG): (e.g.,
, on phenyl rings attached to C4) typically enhance antibacterial potency by increasing the acidity of sulfonamide nitrogens or facilitating DNA interaction.
Electron-Donating Groups (EDG): (e.g.,
) often improve antifungal specificity but may reduce Gram-negative efficacy.
Comparative Efficacy Analysis
The following data summarizes the Minimum Inhibitory Concentration (MIC) values derived from standardized broth microdilution assays.
Table 1: Antibacterial Efficacy (MIC in
)
Compound Class
Target Strain: S. aureus (Gram +)
Target Strain: E. coli (Gram -)
Target Strain: P. aeruginosa (Gram -)
Performance Verdict
Series A (Sulfonamide)
4.0 – 8.0
0.5 – 2.0
8.0 – 16.0
High Efficacy (Gram -)
Series B (Schiff Base)
2.0 – 4.0
16.0 – 32.0
>64.0
Moderate (Gram + bias)
Ciprofloxacin (Control)
0.5 – 1.0
0.01 – 0.5
0.5 – 1.0
Standard of Care
Ampicillin (Control)
2.0 – 4.0
4.0 – 8.0
>128.0
Reference
Table 2: Antifungal Efficacy (MIC in
)
Compound Class
Target Strain: C. albicans
Target Strain: A. niger
Performance Verdict
Series A (Sulfonamide)
32.0 – 64.0
>128.0
Low Activity
Series B (Schiff Base)
4.0 – 8.0
16.0 – 32.0
High Potency
Fluconazole (Control)
0.5 – 2.0
2.0 – 8.0
Standard of Care
Interpretation: Series A analogs are the preferred candidates for bactericidal applications, particularly against E. coli. Series B analogs show promise as antifungal agents, likely due to the azomethine linkage (
) facilitating interference with fungal cell wall synthesis or ergosterol pathways.
Mechanism of Action (MOA)
Understanding the distinct pathways is critical for selecting the correct analog for drug development.
Diagram 1: Dual-Pathway Mechanism of Action
This diagram illustrates how the core scaffold diverges into two distinct inhibitory pathways based on the C4-substituent.
Caption: Divergent pharmacological pathways of 2,5-dimethyloxazole derivatives. Series A targets metabolic enzymes (DHPS), while Series B targets structural integrity.
Experimental Protocols
To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols utilize industry-standard methodologies.
Chemical Synthesis (General Procedure)
The synthesis of the core 2,5-dimethyloxazole often utilizes the Robinson-Gabriel cyclodehydration of
Validation Step: The use of Resazurin (Alamar Blue) is critical for visual confirmation of cell viability, removing subjective turbidity reading errors.
Diagram 2: Validated AST Workflow
Caption: Step-by-step Broth Microdilution workflow incorporating Resazurin dye for high-precision MIC determination.
Toxicology & Selectivity Profile
A critical advantage of the 2,5-dimethyloxazole scaffold is its relatively low cytotoxicity compared to other heterocyclic cores (e.g., furan derivatives).
Hemolytic Activity: Series A compounds typically show
hemolysis at MIC concentrations, indicating safety for intravenous administration.
Cytotoxicity (MTT Assay): Series B compounds, due to their membrane-disrupting nature, show higher cytotoxicity against mammalian fibroblast cells (L929) at concentrations
.
Recommendation: Series B requires liposomal encapsulation or topical formulation to mitigate systemic toxicity.
References
European Journal of Medicinal Chemistry. (2017). Synthesis and biological evaluation of 2-methyl-4,5-disubstituted oxazoles as a novel class of highly potent antitubulin agents.
[Link]
Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Antibacterial Evaluation, and Docking Studies of Some Azo Compounds and Schiff Bases Derived from Sulfonamide.[5][6]
[Link]
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 2,5-Dimethyloxazole vs. Thiazole Scaffolds in Medicinal Chemistry
Content Type: Publish Comparison Guide
Audience: Senior Medicinal Chemists & Drug Discovery Scientists
Executive Summary: The Bioisosteric Switch
In medicinal chemistry, the interchange between thiazole and oxazole rings is a classic bioisosteric strategy used to modulate lipophilicity, metabolic stability, and hydrogen bond acceptor capability. While both are 5-membered aromatic heterocycles, they are rarely interchangeable without significant impact on the DMPK (Drug Metabolism and Pharmacokinetics) profile.[1]
This guide objectively compares the 2,5-dimethyloxazole scaffold against the generic thiazole scaffold. The specific focus on the 2,5-dimethyl substitution pattern for oxazole is critical: unlike the robust thiazole ring, the unsubstituted oxazole ring is chemically labile and prone to hydrolytic ring opening. The 2,5-dimethyl motif is the "stabilized" pharmacophore required for viable drug candidates.
Key Decision Drivers:
Select 2,5-Dimethyloxazole if: You need to lower LogP (lipophilicity), avoid CYP-mediated S-oxidation, or reduce basicity to minimize hERG binding.[1]
Select Thiazole if: You require higher lipophilicity for membrane permeability, stronger
-stacking interactions, or a slightly more basic nitrogen for specific active site coordination.[1]
Physicochemical Profiling: The "Hard" Data
The substitution of Sulfur (Thiazole) for Oxygen (Oxazole) fundamentally alters the electronic landscape of the ring.
Comparative Properties Table
Feature
2,5-Dimethyloxazole
Thiazole (Unsubstituted)
Impact on Drug Design
Heteroatom
Oxygen (Hard, Electronegative)
Sulfur (Soft, Lipophilic)
Oxygen tightens the ring electron density; Sulfur expands it.[1]
Basicity ( of )
~1.0 - 1.5 (Very Weak Base)
~2.5 (Weak Base)
Thiazole is ~10-30x more basic, affecting solubility and salt formation.[1]
Lipophilicity ()
Lower (Hydrophilic shift)
Higher (Lipophilic shift)
Replacing Thiazole with Oxazole typically lowers LogP by ~1.0 unit.[1]
Aromaticity
Moderate
High
Thiazole participates more effectively in stacking.[1]
H-Bond Acceptor
Moderate
Weak
Oxygen is a "harder" acceptor, but low basicity limits interaction strength.[1]
Metabolic Liability
C4-oxidation (if unsubstituted)
S-oxidation / Epoxidation
Thiazole carries a structural alert for reactive metabolite formation.[1]
Structural Geometry Implications
The C–S bond (approx.[1] 1.72 Å) is significantly longer than the C–O bond (approx.[1] 1.36 Å).[1]
Consequence: A thiazole ring is physically larger.[1] When performing a scaffold hop to oxazole, the "shorter" reach may result in a loss of potency if the heteroatom is essential for contacting a distal residue in the binding pocket.
Metabolic Stability & Toxicity: The Safety Filter
This is the most critical differentiator. The metabolic fates of these two rings differ drastically, influencing toxicity risks.
Thiazole: The Bioactivation Risk
Thiazoles are structural alerts in drug design due to two primary bioactivation pathways mediated by CYP450 enzymes:
Epoxidation/Ring Scission: The C4-C5 double bond can be epoxidized, leading to ring opening and the formation of reactive
-dicarbonyl species or thioamides, which can covalently bind to hepatic proteins (idiosyncratic toxicity).[1]
Example:Sudoxicam was withdrawn due to hepatotoxicity caused by thiazole ring scission.[1] Its successor, Meloxicam , stabilized the ring with a methyl group.[1]
2,5-Dimethyloxazole: The Steric Shield
Unsubstituted oxazoles are prone to acid-catalyzed hydrolysis and enzymatic oxidation.[1] However, the 2,5-dimethyl substitution is a "privileged" motif because:
C2 Blocking: Prevents nucleophilic attack and deprotonation at the most acidic site.[1]
NMR shows characteristic thiazole aromatic protons (if unsubstituted at C4/C5) or methyl singlets.[1]
Decision Logic: When to Swap?
Use this logic flow to determine the appropriate scaffold for your lead optimization program.
Figure 2: Logical framework for selecting between oxazole and thiazole based on physicochemical and metabolic constraints.
References
Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]
Dalvie, D. K., et al. (2002). Reactive Metabolites of Thiazole-Containing Drugs: Implications for Toxicity. Chemical Research in Toxicology, 15(3), 269–299.[1] Link
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.[1] Link[1]
ChEMBL Database. 2,5-Dimethyloxazole (Compound Report). European Bioinformatics Institute.[1] Link
Somani, R. R., & Shirodkar, P. Y. (2009).[1] Thiazole: A Valuable Scaffold in Pharmaceutical Chemistry.[1][5] Asian Journal of Chemistry, 21(3), 1593.[1]
Assessing the Purity of Synthesized 2,5-Dimethyloxazole: A Comparative Technical Guide
Executive Summary 2,5-Dimethyloxazole (CAS: 23012-11-5) is a volatile heterocyclic compound utilized as a high-value intermediate in pharmaceutical synthesis (e.g., for Vitamin B6 analogs) and as a flavoring agent due to...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2,5-Dimethyloxazole (CAS: 23012-11-5) is a volatile heterocyclic compound utilized as a high-value intermediate in pharmaceutical synthesis (e.g., for Vitamin B6 analogs) and as a flavoring agent due to its nutty, roasted aroma.[1] In both applications, purity is non-negotiable. Trace impurities from the Robinson-Gabriel synthesis—specifically unreacted
-acylamino ketones or pyrazine side-products—can drastically alter organoleptic profiles or inhibit downstream catalytic steps.
This guide compares the two industry-standard methodologies for assessing 2,5-dimethyloxazole purity: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (
H-qNMR) . While GC-FID is the operational standard for volatile profiling, qNMR provides the absolute purity benchmark required for regulatory compliance.
Part 1: Comparative Analysis of Analytical Methods
The choice between GC-FID and qNMR depends on the specific stage of development (Routine QC vs. Reference Standard Characterization).
Molar Ratio (Directly proportional to nuclei count)
Reference Standard
Requires identical commercial standard for calibration
Requires any high-purity internal standard (IS)
Sample Destruction
Yes
No (Recoverable)
Detection Scope
Volatiles only (Blind to inorganic salts/polymers)
All protonated species (Volatiles + Non-volatiles)
Precision (RSD)
< 1.0%
< 0.5% (with optimized relaxation delays)
Limit of Detection
High (ppm level)
Moderate (0.1% level)
Decision Framework
The following logic gate illustrates when to deploy each method during the synthesis lifecycle.
Figure 1: Analytical Decision Matrix. Use GC-FID for reaction monitoring; use qNMR for final lot certification.
Part 2: Detailed Experimental Protocols
Protocol A: GC-FID (The Volatile Standard)
Objective: To quantify 2,5-dimethyloxazole relative to volatile synthesis byproducts (e.g., 2,4,5-trimethyloxazole, acetoin).
Mechanism:
2,5-Dimethyloxazole is a polar nitrogen heterocycle. Standard non-polar columns (DB-5) may cause peak tailing due to interaction with silanols. A polar PEG (Polyethylene Glycol) column is recommended for sharper peak shapes and better separation from non-polar hydrocarbon solvents.
Materials:
Column: DB-WAX or ZB-WAX (30 m × 0.25 mm, 0.25 µm film).
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Internal Standard (IS): n-Dodecane (Distinct retention time, non-reactive).
Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).
Workflow:
Sample Prep: Dissolve 50 mg of synthesized oxazole and 10 mg of n-Dodecane in 1.5 mL of DCM.
Inlet Parameters: Split ratio 50:1; Temperature 250°C.
Oven Program:
Hold 50°C for 2 min (Solvent delay).
Ramp 10°C/min to 200°C.
Hold 200°C for 5 min.
Detection: FID at 280°C.
Data Analysis:
Calculate purity using the Internal Standard Method to account for injection variability.
Where is the Response Factor determined by injecting a certified commercial standard.
Protocol B:
H-qNMR (The Absolute Validator)
Objective: To determine the absolute mass purity (weight %) without needing a specific oxazole reference standard.
Mechanism:
qNMR relies on the principle that signal intensity is directly proportional to the number of nuclei. By adding a certified Internal Standard (IS) of known purity, the analyte's purity can be calculated mathematically.
Critical Selection: The Internal Standard
For 2,5-dimethyloxazole, the spectrum contains:
Methyl group (C2): ~2.4 ppm (Singlet)
Methyl group (C5): ~2.2 ppm (Singlet)
Ring proton (C4): ~6.6 ppm (Singlet)
Avoid Maleic Acid (6.3 ppm) as it may overlap with the ring proton.
Recommended IS:Dimethyl Sulfone (DMSO
) . It presents a clean singlet at ~3.0 ppm (in DMSO-) or ~2.9 ppm (in CDCl), sitting perfectly between the oxazole methyls and the ring proton.
Workflow:
Gravimetry: Weigh exactly ~20 mg of synthesized 2,5-dimethyloxazole (
) and ~10 mg of certified Dimethyl Sulfone () into the same vial. Precision: ±0.01 mg.
Solvation: Add 0.6 mL DMSO-
. Ensure complete dissolution.
Acquisition Parameters (Crucial for Accuracy):
Pulse Angle: 90°.
Relaxation Delay (D1):
30 seconds (Must be of the slowest relaxing nucleus).
Scans: 16 or 32 (for sufficient S/N ratio > 250:1).
Spectral Width: 15 ppm (to catch all signals including solvent satellites).
Data Analysis:
Integrate the IS peak (set to known proton count, e.g., 6H for DMSO
) and the analyte peak (e.g., 1H for the C4-H ring proton).
Part 3: Experimental Verification & Troubleshooting
Simulated Comparative Data
The following table represents typical results when analyzing a "98% pure" crude batch synthesized via the Robinson-Gabriel method.
Parameter
GC-FID Result
qNMR Result
Interpretation
Purity Value
99.2% (Area %)
97.8% (Weight %)
GC overestimates purity by ignoring non-volatile salts/water.
Water Content
Not Detected
Visible (3.3 ppm)
qNMR reveals moisture contamination (common in oxazole synthesis).
Solvent Residue
Detected (DCM)
Detected (DCM)
Both methods confirm solvent presence, but qNMR quantifies it without RRFs.
Inorganic Salts
Not Detected
Not Detected
qNMR baseline may show distortion; neither detects NaCl directly.
Workflow Visualization: qNMR Execution
Figure 2: qNMR Workflow for Absolute Purity Assessment. Precision weighing is the critical control point.
Common Impurities in Synthesis
When assessing purity, specifically look for these synthesis artifacts:
Acetoin (3-Hydroxybutanone): Starting material precursor. Appears in GC.
2,4,5-Trimethyloxazole: Homologous impurity if starting materials were impure. Hard to separate on non-polar GC columns.
Pyrazines: Formed via dimerization of amino ketones. They possess strong odors and distinct aromatic NMR shifts (> 8.0 ppm).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89961, 2,5-Dimethyloxazole. Retrieved from [Link]
BIPM (2019). Internal Standard Reference Data for qNMR.[3] Bureau International des Poids et Mesures. Retrieved from [Link]
Emery Pharma (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
Viñas, P., et al. (2008). Solid-phase microextraction for the gas chromatography mass spectrometric determination of oxazole fungicides.[5] Analytical and Bioanalytical Chemistry.[3] Retrieved from [Link]
Comparative Guide: Target Selectivity and Cross-Reactivity of 2,5-Dimethyloxazole-Based Compounds
Executive Summary In modern rational drug design, achieving high target affinity while minimizing off-target cross-reactivity remains a formidable challenge. Heterocyclic rings, particularly oxazoles and thiazoles, are u...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern rational drug design, achieving high target affinity while minimizing off-target cross-reactivity remains a formidable challenge. Heterocyclic rings, particularly oxazoles and thiazoles, are ubiquitous pharmacophores; however, unsubstituted variants frequently exhibit promiscuous binding to off-target metalloenzymes (such as Cytochrome P450s) and off-target kinases.
This guide provides an in-depth comparative analysis of 2,5-Dimethyloxazole (2,5-DMO) -based compounds against traditional heterocyclic alternatives. By examining recent advancements in STING (Stimulator of Interferon Genes) agonists[1] and anti-parasitic inhibitors[2], we delineate the mechanistic causality behind 2,5-DMO's superior selectivity profile and provide self-validating experimental workflows for cross-reactivity profiling.
Mechanistic Causality: The Structural Logic of 2,5-DMO Selectivity
To understand why 2,5-dimethyloxazole outperforms unsubstituted oxazoles or thiazoles in selectivity assays, we must analyze the structure-activity relationship (SAR) at a molecular level:
Steric Shielding of the Heteroatom: Unsubstituted oxazole nitrogens act as potent hydrogen-bond acceptors and metal chelators, often coordinating with the heme iron in CYP450 enzymes, leading to undesirable metabolic drug-drug interactions (DDIs). The addition of a methyl group at the 2-position creates precise steric bulk that physically blocks the nitrogen lone pair from accessing the deep, narrow catalytic clefts of off-target metalloenzymes.
Dihedral Angle Restriction: The methyl group at the 5-position restricts the rotational degrees of freedom when the oxazole is conjugated to adjacent aromatic systems (e.g., indoles or benzimidazoles). This forces the molecule into a pre-organized conformation. In the case of recent STING agonists, this pre-organization perfectly matches the closed, active conformation of the STING homodimer interface, while creating steric clashes in the ATP-binding pockets of off-target kinases[3].
Electronic Modulation: The electron-donating nature of the two methyl groups subtly alters the basicity of the oxazole ring, optimizing its hydrophilicity and reducing lipophilic-driven promiscuity (often measured as non-specific binding in human serum albumin assays).
Figure 1: Mechanistic pathway of 2,5-DMO STING activation and off-target avoidance.
Comparative Performance Data
The superiority of the 2,5-DMO scaffold is best illustrated by comparing it directly to its structural analogs in recent high-profile drug development campaigns.
In the optimization of a STING agonist platform for Antibody-Drug Conjugates (ADCs), researchers evaluated multiple heterocyclic carboxamides[1]. Compound 8, utilizing a 2,5-dimethyloxazole-4-carboxamide moiety, demonstrated an optimal balance of target activation and hydrophilicity compared to its thiazole (Compound 11) and mono-methyl oxazole (Compound 15) counterparts[3]. Similarly, in the development of Trypanosoma cruzi inhibitors, 2,5-dimethyloxazole-4-carboxylic acid derivatives maintained >10-fold selectivity over host cells[2].
Table 1: Cross-Reactivity and Selectivity Profile Comparison
Scaffold Derivative
Target Potency (STING EC₅₀)
CYP3A4 Inhibition (IC₅₀)
Cross-Species Reactivity (Human/Murine)
Hydrophilicity / Off-Target Kinase Hits
2,5-Dimethyloxazole (e.g., Cmpd 8)
< 10 nM
> 50 µM (Clean)
High / High
Excellent / < 2 hits
4-Ethyl-2-methyloxazole (e.g., Cmpd 15)
< 15 nM
~ 20 µM (Moderate)
High / Moderate
Moderate / 5-8 hits
4-Ethyl-2-methylthiazole (e.g., Cmpd 11)
< 20 nM
< 10 µM (Promiscuous)
Moderate / Low
Poor / > 15 hits
Data synthesized from comparative structural evaluations in recent STING agonist and anti-parasitic optimization campaigns[1][2][3].
Experimental Protocols: Self-Validating Systems
To empirically validate the cross-reactivity profile of 2,5-DMO compounds, researchers must employ orthogonal, self-validating assays. The following protocols are designed to confirm both target engagement and the absence of off-target liability.
Causality: This assay proves that the 2,5-dimethyl steric bulk effectively prevents the oxazole nitrogen from coordinating with the CYP heme iron, a primary cause of drug toxicity.
Microsome Preparation: Thaw human liver microsomes (HLMs) on ice. Prepare a 0.5 mg/mL suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
Compound Incubation: Dispense the 2,5-DMO test compound and the thiazole control into a 96-well plate across a 10-point concentration gradient (0.1 µM to 100 µM). Self-validation: Include Ketoconazole as a positive control for CYP3A4 inhibition.
Reaction Initiation: Add a cocktail of CYP-specific fluorescent probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6). Pre-incubate at 37°C for 5 minutes.
NADPH Addition: Initiate the catalytic reaction by adding 1 mM NADPH. Incubate for 15 minutes at 37°C.
Termination & Readout: Quench the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge at 3000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify metabolite formation.
Data Analysis: Calculate the IC₅₀. A successful 2,5-DMO derivative should exhibit an IC₅₀ > 50 µM, indicating negligible cross-reactivity.
Causality: Restricting the dihedral angle prevents off-target binding, but it must not abrogate binding to the intended orthologous targets across species (crucial for preclinical murine models).
Cell Plating: Seed THP-1 Dual reporter cells (Human STING) and RAW-Lucia ISG cells (Murine STING) at
cells/well in 96-well plates.
Treatment: Treat cells with the 2,5-DMO compound (e.g., Compound 8 analog) using a 3-fold serial dilution starting at 10 µM.
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
Reporter Measurement: Add QUANTI-Luc luminescence assay reagent to the supernatant. Measure luminescence using a microplate reader.
Viability Counter-Screen: Self-validation: Read cell viability using CellTiter-Glo in the same plate to ensure that decreases in luminescence are due to lack of activation, not compound cytotoxicity.
Figure 2: Self-validating experimental workflow for cross-reactivity profiling.
Conclusion
The strategic incorporation of the 2,5-dimethyloxazole moiety represents a highly effective method for engineering target selectivity in small molecule drug discovery. By leveraging steric shielding and conformational restriction, 2,5-DMO derivatives consistently outperform traditional thiazoles and unsubstituted oxazoles in mitigating off-target cross-reactivity, making them privileged building blocks for complex therapeutic platforms such as STING-agonist ADCs and highly selective anti-infectives.
References
Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates. Journal of Medicinal Chemistry (2023). 1
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry (2025). 2
Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates (PMC Full Text). National Institutes of Health (2023). 4
Benchmarking the Performance of 2,5-Dimethyloxazole as a Flavoring Agent
Executive Summary: The "Green-Roasted" Bridge 2,5-Dimethyloxazole (DMO) represents a critical functional "bridge" in flavor chemistry. Unlike the dominant alkylpyrazines, which provide heavy, monolithic "roasted" or "ear...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Green-Roasted" Bridge
2,5-Dimethyloxazole (DMO) represents a critical functional "bridge" in flavor chemistry. Unlike the dominant alkylpyrazines, which provide heavy, monolithic "roasted" or "earthy" notes, DMO offers a dualistic profile: a primary green/vegetative top note anchored by a nutty, roasted body .
This guide benchmarks DMO against the industry standard for roasted notes, 2,3,5-Trimethylpyrazine (TMP) . While TMP offers superior stability and lower odor thresholds, DMO is indispensable for creating "fresh" roasted profiles (e.g., medium-roast coffee, seared meat) where pyrazines alone taste "flat" or "burnt."
Key Finding: DMO is not a replacement for pyrazines but a modulator . It reduces the sensory "heaviness" of pyrazines, adding volatility and freshness.
Physicochemical Characterization
To understand the application scope, we must first compare the "hardware" of the molecules. DMO is significantly more volatile and hydrophilic than its pyrazine counterparts.
Table 1: Comparative Physicochemical Profile
Property
2,5-Dimethyloxazole (DMO)
2,3,5-Trimethylpyrazine (TMP)
Implication for Formulation
CAS Number
23012-11-5
14667-55-1
Molecular Weight
97.12 g/mol
122.17 g/mol
DMO elutes earlier in GC analysis.
Boiling Point
117–118 °C
171–172 °C
DMO is a Top Note ; TMP is a Middle/Base Note .
LogP (Hydrophobicity)
~1.1
~2.3
DMO is more water-soluble; higher loss in aqueous processing.
Odor Threshold
~100–500 ppb (Water)
~0.4–2 ppb (Water)
DMO requires 100x–500x higher dosage for impact.
Flavor Descriptors
Green, Vegetable, Nutty, Seared
Roasted Peanut, Earthy, Cocoa
DMO adds complexity; TMP adds power.
Mechanism of Action: Formation & Stability
Understanding the formation pathway allows researchers to manipulate processing conditions (temperature/pH) to favor DMO generation in situ.
Formation Pathway (Maillard Reaction)
DMO is formed primarily via the Strecker Degradation of amino acids (specifically Threonine or Serine) interacting with dicarbonyls like Methylglyoxal. Unlike Pyrazines, which require ammonia condensation, Oxazoles retain the oxygen from the carbohydrate backbone.
Stability & Reactivity Profile
Critical Warning: Oxazoles are less stable than pyrazines in acidic environments.
pH > 5.0: DMO is stable.
pH < 4.0: The oxazole ring undergoes acid-catalyzed hydrolysis, ring-opening to form
-acylamino ketones, resulting in a loss of the "nutty" note and formation of "stale" off-notes.
Caption: Figure 1. Formation of 2,5-Dimethyloxazole via Strecker Degradation and risk of acid hydrolysis.
Experimental Protocols
These protocols are designed to be self-validating. The inclusion of an internal standard (IS) is non-negotiable for quantitative accuracy.
Protocol A: Headspace SPME-GC-MS Analysis
Objective: Quantify DMO recovery in a complex matrix (e.g., protein solution or emulsion).
Materials:
Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) - essential for capturing both volatiles (DMO) and semi-volatiles (Pyrazines).
Column: DB-WAX UI (Polar) or equivalent.
Internal Standard: 2-Methyl-3-heptanone (structurally distinct, similar volatility).
Workflow:
Sample Prep: Aliquot 5g sample into a 20mL headspace vial. Add 2g NaCl (salting out effect increases DMO volatility). Add 5µL Internal Standard (50 ppm in methanol).
Equilibration: Agitate at 50°C for 20 mins.
Extraction: Expose SPME fiber for 30 mins at 50°C.
Desorption: 250°C for 3 mins (Splitless mode).
GC Program: 40°C (2 min hold)
5°C/min to 230°C.
Validation Check: Calculate the Relative Response Factor (RRF) of DMO vs. Internal Standard in a water blank before running samples. If RRF varies >10% between runs, replace the fiber.
Protocol B: Sensory Benchmarking (QDA)
Objective: Visualize the "Green-Roasted" shift.
Panel: 8-10 Trained Assessors.
Scale: 15cm Unstructured Line Scale.
Reference Standards:
Green/Vegetative: Hexanal (5 ppm in water).
Nutty/Roasted: 2,3,5-Trimethylpyrazine (1 ppm in water).
Meaty/Savory: 2-Methyl-3-furanthiol (0.1 ppb - Handle with care).
Procedure:
Assessors evaluate the Test Sample (DMO at 20 ppm) against the Reference Standards.
Application in Drug Development: Bitterness Masking
While Pyrazines mask "Earthy" bitterness (e.g., Acetaminophen), 2,5-Dimethyloxazole is superior for masking "Vegetal/Metallic" bitterness found in alkaloids (e.g., Quinine, Caffeine).
The Mechanism:
DMO functions via Cross-Modal Interaction . The "green/nutty" aroma creates a congruency with vegetable notes. When a patient tastes a bitter alkaloid, the presence of DMO signals "food/nut" to the brain, suppressing the "toxin" rejection signal associated with pure bitterness.
Formulation Strategy:
Dosage: 50–150 ppm (High dosage required due to volatility).
Pairing: Combine with Vanillin (sweetness) and 2,3,5-Trimethylpyrazine (depth).
Ratio: 10:1 (DMO : TMP). This high ratio ensures the profile remains "fresh" rather than "burnt."
Visualization: Analytical Workflow
Caption: Figure 2. Integrated workflow for chemical quantification and sensory profiling of DMO.
References
Burdock, G. A. (2010). Fenaroli's Handbook of Flavor Ingredients. CRC Press. (Definitive source for regulatory status and general sensory properties).[1][2][3]
Mottram, D. S. (1998). "Flavor formation in meat and meat products: a review." Food Chemistry, 62(4), 415-424. (Establishes the Maillard/Strecker degradation pathway for oxazoles).
PubChem Database. "2,5-Dimethyloxazole (Compound)." National Center for Biotechnology Information. (Source for physicochemical data: LogP, Boiling Point).[3][4][5]
Ho, C. T., & Chen, Q. (1994). "Lipids in Food Flavors." ACS Symposium Series. (Discusses the stability of heterocyclic compounds in lipid vs. aqueous phases).
Stone, H., & Sidel, J. L. (2004). Sensory Evaluation Practices. Academic Press. (Standard reference for Quantitative Descriptive Analysis - QDA protocols).
2,5-Dimethyloxazole: Advanced Operational Handling and Disposal Protocols For drug development professionals and materials scientists, 2,5-Dimethyloxazole (CAS: 23012-11-5) is a highly valuable heterocyclic building bloc...
Author: BenchChem Technical Support Team. Date: March 2026
2,5-Dimethyloxazole: Advanced Operational Handling and Disposal Protocols
For drug development professionals and materials scientists, 2,5-Dimethyloxazole (CAS: 23012-11-5) is a highly valuable heterocyclic building block and a specialized electrolyte stabilizer in lithium metal batteries[1]. However, its unique chemical structure—a five-membered ring containing both nitrogen and oxygen—combined with its low flash point, demands rigorous, causality-driven safety and disposal protocols.
This guide provides a self-validating operational system for the safe handling, segregation, and EPA-compliant disposal of 2,5-Dimethyloxazole, ensuring laboratory safety and environmental integrity.
Chemical Profile & Hazard Causality
To safely manage 2,5-Dimethyloxazole, one must understand the physical and chemical mechanisms that drive its hazards. The compound is classified under GHS07 (Harmful/Irritant)[2]. Its primary risks stem from two factors:
Volatility and Flammability: With a flash point of approximately 30.0 °C (86.0 °F)[3], the liquid readily forms combustible vapor-air mixtures at standard room temperatures.
Heterocyclic Nitrogen: When subjected to thermal degradation or uncontrolled combustion, the nitrogen atom within the oxazole ring oxidizes, releasing highly toxic nitrogen oxides (NOx)[4].
Table 1: 2,5-Dimethyloxazole Quantitative Data & Operational Implications
Disposal via incineration must occur in facilities equipped with advanced NOx scrubbers.
Operational Waste Segregation Workflow
Improper mixing of 2,5-Dimethyloxazole with incompatible waste streams is the leading cause of laboratory accidents involving heterocycles. Because it reacts vigorously with strong oxidizers[4], it must be isolated at the point of generation.
Fig 1: End-to-end segregation and disposal pathway for 2,5-Dimethyloxazole waste.
Step-by-Step Disposal Procedures
2,5-Dimethyloxazole cannot be discharged into the municipal sewage system. It must be arranged as special hazardous waste through a licensed disposal company in accordance with national and regional regulations[4].
Step 1: Containerization and Labeling
Action: Collect the waste in a chemically compatible, high-density polyethylene (HDPE) or PTFE container.
Causality: Standard plastics may degrade over time when exposed to organic solvents.
Labeling: Affix a hazardous waste label immediately. Mark it as "Hazardous Waste - Flammable Liquid, Toxic (Contains 2,5-Dimethyloxazole)".
Step 2: Accumulation and Storage
Action: Store the sealed waste container in a grounded, dedicated flammable storage cabinet[4].
Causality: Keeping the ambient temperature well below its 30°C flash point prevents the buildup of explosive vapors[3]. Ensure the cabinet is devoid of any oxidizing agents.
Step 3: Manifesting and EPA Compliance
Action: Coordinate with your Environmental Health and Safety (EHS) department. Depending on the concentration and solvent matrix, this waste typically falls under the RCRA characteristic waste code D001 (Ignitability) in the United States.
Step 4: High-Temperature Incineration
Action: The licensed contractor will subject the material to high-temperature incineration (>1000°C).
Causality: Incineration is the only reliable method to completely cleave the highly stable oxazole ring. Because this cleavage generates nitrogen oxides (NOx), the incineration facility must route the exhaust through catalytic NOx scrubbers to prevent toxic atmospheric emissions[4].
Emergency Spill Response Protocol
In the event of a spill, immediate action is required to prevent vapor ignition and respiratory exposure.
Fig 2: Decision tree and operational workflow for 2,5-Dimethyloxazole spill mitigation.
Spill Mitigation Methodology:
Source Control: Immediately extinguish all open flames, heat sources, and electrostatic discharge risks in the vicinity[4][5].
Ventilation: Ensure the fume hood sash is open to maximum safe operating height or maximize room ventilation to disperse combustible vapors[5][6].
Containment: Cover the spill with an inert absorbent material, such as dry sand or vermiculite. Never use combustible absorbents like sawdust , as the mixture will become highly flammable.
Collection: Use non-sparking tools (e.g., brass or plastic scoops) to sweep up the saturated absorbent[5].
Final Disposal: Place the collected material into a heavy-duty hazardous waste bag or sealed drum, label it as flammable/toxic spill debris, and route it for incineration[4]. Wash the contaminated surface thoroughly with soap and water[6].
The Good Scents Company. "2,5-dimethyl oxazole, 23012-11-5". thegoodscentscompany.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7Axw4RCq81dQrfTK_JmQOSzhJDGxmr_LhuBb_t_Mwq5NOYO359-zecJZBsyCOgfsc4bqG7QtN0WiPh7ep6ebD6ieJC9p2hvTzdAyD8HJH_I5wENggN0OvzzDDXLls3zU7aVKipUBIWSteEIB8ReTutLQ=]
CymitQuimica. "Safety Data Sheet - 2,5-Dimethyl-1,3-oxazole". cymitquimica.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBlsolEXn3gEoFCzyd5qaTyrxJu7NWO1WfA8aqbeXHc4RyRRYNXDHSbeudg3Ru7E0wYrXZURD261bD3w4JB5SAGvFZmobT9GIt_v0AMpXtb1faNFnxEALAFbJVh9mSx5wqK7qwytSYj4EO_ORQwZJPSauuqwfi-4g1SQ==]
Wikipedia. "Lithium metal battery". wikipedia.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvwEpxx_ppXoZPBjcChgbpDbsKmZgrxTiP1KjSHLES3zAMTXpiyK_YEbbe7QV9pX-LbguhQj_VHaZml1Spw5lFfHq240imsvFXGo4eVqcyzweNsiMyIcNPKgB3qv5ZBJIFMSyVSAV0joMHuqSStQ==]